molecular formula C10H13N3 B1292012 3-Amino-4-(propylamino)benzonitrile CAS No. 355022-21-8

3-Amino-4-(propylamino)benzonitrile

Número de catálogo: B1292012
Número CAS: 355022-21-8
Peso molecular: 175.23 g/mol
Clave InChI: UUAJSFGUPHJSFU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Amino-4-(propylamino)benzonitrile is a useful research compound. Its molecular formula is C10H13N3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-amino-4-(propylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-2-5-13-10-4-3-8(7-11)6-9(10)12/h3-4,6,13H,2,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAJSFGUPHJSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625281
Record name 3-Amino-4-(propylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355022-21-8
Record name 3-Amino-4-(propylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Amino-4-(propylamino)benzonitrile chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Amino-4-(propylamino)benzonitrile: Properties, Synthesis, and Applications

Introduction

This compound is an aromatic organic compound featuring a benzonitrile core substituted with both a primary and a secondary amine. As a bifunctional molecule, it serves as a versatile building block in synthetic organic chemistry. The presence of nucleophilic amino groups, a reactive nitrile moiety, and an aromatic scaffold makes it a molecule of significant interest for the development of complex chemical structures. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, a robust synthesis protocol, and an exploration of its potential applications, particularly in medicinal chemistry where substituted aminobenzonitriles are recognized pharmacophores.

Core Chemical Identity & Physicochemical Properties

The fundamental identity of a chemical compound is established by its structure and core physical constants. These identifiers are crucial for unambiguous documentation, procurement, and regulatory compliance.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name This compound N/A
CAS Number 355022-21-8 [1]
Molecular Formula C₁₀H₁₃N₃ [1]
Molecular Weight 175.23 g/mol [1]

| SMILES | N#CC1=CC=C(NCCC)C(N)=C1 |[1] |

The physicochemical properties dictate the compound's behavior in various chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

Table 2: Physicochemical Properties of this compound

Property Value Notes
Appearance Likely a solid at room temperature Based on similar substituted benzonitriles.
Solubility Limited aqueous solubility; Soluble in polar aprotic solvents (DMSO, DMF). Aromatic compounds with hydrogen bonding groups often exhibit poor aqueous solubility but dissolve in organic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF)[2][3].

| Storage | Store at room temperature in a dark place under an inert atmosphere. |[1] |

Synthesis and Characterization

Proposed Synthesis Workflow

The logical flow for the synthesis starts with a commercially available precursor, 4-chloro-3-nitrobenzonitrile. The electron-withdrawing nature of the nitro and nitrile groups activates the chlorine atom for nucleophilic aromatic substitution by propylamine. The subsequent reduction of the nitro group yields the target diamine.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction A 4-Chloro-3-nitrobenzonitrile C 3-Nitro-4-(propylamino)benzonitrile A->C Reflux in THF B Propylamine B->C D 3-Nitro-4-(propylamino)benzonitrile F This compound D->F Reduction E Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) E->F

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system. Each step includes purification and the final characterization ensures the identity and purity of the product.

PART A: Synthesis of 3-Nitro-4-(propylamino)benzonitrile (Intermediate) [4]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-3-nitrobenzonitrile (1 equivalent) in tetrahydrofuran (THF, ~5 mL per gram of starting material).

  • Amine Addition: Add n-propylamine (1.2 equivalents) to the solution. The slight excess of the amine ensures the complete consumption of the chlorinated starting material.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • Workup: After cooling to room temperature, evaporate the solvent under reduced pressure. To the resulting residue, add deionized water to precipitate the product.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted propylamine and other impurities.

  • Drying: Dry the purified yellow solid under vacuum to yield 3-Nitro-4-(propylamino)benzonitrile.

PART B: Synthesis of this compound (Final Product)

  • Reaction Setup: In a round-bottom flask, suspend the intermediate 3-Nitro-4-(propylamino)benzonitrile (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Reduction: Add a reducing agent. A common and effective method is catalytic hydrogenation. Add Palladium on carbon (10% Pd-C, ~5 mol%) to the suspension.

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The disappearance of the nitro-intermediate and the appearance of a new, more polar spot (the amine) indicates reaction completion.

  • Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Causality Note: Pd-C is pyrophoric and must be handled with care, preferably filtered while wet.

  • Purification: Evaporate the solvent from the filtrate to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Characterization

To confirm the identity and purity of the final product, a suite of analytical techniques should be employed:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons (typically in the 6.0-7.5 ppm range), the propyl group protons (a triplet for the CH₃, a sextet for the internal CH₂, and a triplet for the N-CH₂), and broad singlets for the two NH₂ and one NH protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of 10 distinct carbon environments, including aromatic carbons, the nitrile carbon (typically >110 ppm), and the aliphatic carbons of the propyl group.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include N-H stretching for the primary and secondary amines (~3200-3500 cm⁻¹), C≡N stretching for the nitrile group (~2220-2260 cm⁻¹), and C-N stretching.

  • MS (Mass Spectrometry): The molecular ion peak [M]+ should correspond to the calculated molecular weight of 175.23.

Chemical Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its functional groups. The two amino groups and the nitrile group can be selectively targeted for further chemical transformations.

  • Amine Reactivity: The primary and secondary amino groups are nucleophilic and can undergo a variety of reactions such as acylation, alkylation, and diazotization (specifically the primary amine).[5] The differential reactivity between the primary and secondary amines could potentially be exploited for selective functionalization.

  • Nitrile Group Reactivity: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, significantly expanding the synthetic possibilities.[6][7]

  • Applications in Drug Discovery: The aminobenzonitrile scaffold is a common feature in many biologically active molecules, particularly as kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in enzyme active sites.[8] This compound is an ideal starting point for creating libraries of novel small molecules for high-throughput screening.

G A This compound B Acylation (R-COCl) A->B D Alkylation (R-X) A->D F Nitrile Hydrolysis (H₃O⁺) A->F H Nitrile Reduction (e.g., LiAlH₄) A->H C N-Acyl Derivative B->C Targets NH/NH₂ E N-Alkyl Derivative D->E Targets NH/NH₂ G Carboxylic Acid Derivative F->G Targets C≡N I Aminomethyl Derivative H->I Targets C≡N

Caption: Potential reaction pathways for derivatizing the core molecule.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely published, safety precautions can be established based on structurally related aromatic amines and benzonitriles.[2]

Table 3: Hazard Summary and Handling Precautions

Category Information and Recommendations
GHS Hazard Statements Inferred: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[9][10]
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[2]
Handling Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[2]
Storage Keep the container tightly closed in a dry, well-ventilated, and dark place under an inert atmosphere.[1]
First Aid Skin Contact: Immediately wash the affected area with soap and plenty of water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion/Inhalation: Move to fresh air and seek immediate medical attention.[10]

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

This compound is a valuable chemical intermediate with significant potential for synthetic chemistry and drug discovery. Its well-defined structure, predictable reactivity, and the strategic importance of its aminobenzonitrile core make it a key building block for creating novel and complex molecules. The synthetic protocol outlined in this guide provides a reliable pathway for its preparation, enabling further research into its properties and applications. As with all chemical reagents, adherence to strict safety protocols is paramount to ensure safe and effective laboratory work.

References

  • PubChem. 3-Aminobenzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-Amino-4-hydroxybenzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • S D Fine-Chem Limited. 4-AMINO-3-NITRO BENZONITRILE GHS Safety Data Sheet. Available from: [Link]

  • PubChemLite. 3-amino-4-(isopropylamino)benzonitrile. Available from: [Link]

  • IUCr. 3-Nitro-4-(propylamino)benzonitrile. Acta Crystallographica Section E, 2011. Available from: [Link]

  • Wikipedia. Benzonitrile. Available from: [Link]

  • Pharmaffiliates. 3-Amino-4-(isopropylamino)benzonitrile. Available from: [Link]

  • Google Patents. Process for the preparation of substituted 3-aminobenzonitriles.
  • Bulgarian Chemical Communications. Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label. Available from: [Link]

  • NCERT. Amines. Available from: [Link]

  • NIST. Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]-. Available from: [Link]

  • MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 2021. Available from: [Link]

  • SIOC Journals. Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 2012. Available from: [Link]

  • Organic Syntheses. p-NITROBENZONITRILE. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Amino-4-pyrazolecarbonitrile as a Key Intermediate in Drug Manufacturing. Available from: [Link]

  • Vedantu. Benzonitrile is the IUPAC name of which compound. Available from: [Link]

  • CBSE Academic. Sample Paper (2024-25). Available from: [Link]

  • Spectrochem. Home. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-Amino-4-(propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(propylamino)benzonitrile is a substituted diaminobenzonitrile derivative that serves as a crucial building block in the synthesis of various heterocyclic compounds, particularly those with applications in medicinal chemistry. Its unique arrangement of amino, propylamino, and nitrile functional groups on a benzene ring makes it a versatile precursor for constructing complex molecular architectures. This guide provides a comprehensive overview of the most practical and efficient synthetic route to this compound, offering detailed protocols, mechanistic insights, and a discussion of alternative approaches.

Primary Synthetic Pathway: A Two-Step Approach

The most established and reliable synthesis of this compound proceeds via a two-step sequence starting from 4-chloro-3-nitrobenzonitrile. This method involves an initial nucleophilic aromatic substitution (SNAr) followed by a selective reduction of the nitro group.

Primary Synthetic Pathway start 4-Chloro-3-nitrobenzonitrile intermediate 3-Nitro-4-(propylamino)benzonitrile start->intermediate n-Propylamine, THF, Reflux product This compound intermediate->product SnCl2·2H2O, Ethanol, Reflux

Caption: Primary two-step synthesis of this compound.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The synthesis commences with the reaction of 4-chloro-3-nitrobenzonitrile with n-propylamine.[1] The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloro substituent by the propylamino group.

Mechanism: The reaction proceeds via a classic SNAr mechanism. The lone pair of electrons on the nitrogen atom of n-propylamine attacks the carbon atom bearing the chlorine. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro and nitrile groups. The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the desired product, 3-nitro-4-(propylamino)benzonitrile.

Step 2: Selective Reduction of the Nitro Group

The second step involves the selective reduction of the nitro group of 3-nitro-4-(propylamino)benzonitrile to an amino group, affording the final product. It is crucial to employ a reducing agent that does not affect the nitrile functionality. While various reagents can achieve this, tin(II) chloride (stannous chloride) in an alcoholic solvent is a widely used and effective method for this transformation.[2][3][4]

Mechanism: The reduction of a nitro group by tin(II) chloride in the presence of an acid (often generated in situ or added) is a complex process involving a series of single-electron transfers. The Sn(II) ion acts as the reducing agent, donating electrons to the nitro group. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before ultimately yielding the primary amine. The nitrile group is significantly less susceptible to reduction under these conditions compared to the nitro group, ensuring high selectivity.

Physicochemical Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
4-Chloro-3-nitrobenzonitrileC₇H₃ClN₂O₂182.56Light yellow crystalline powder98-100
n-PropylamineC₃H₉N59.11Colorless liquid-83
3-Nitro-4-(propylamino)benzonitrileC₁₀H₁₁N₃O₂205.22Yellow solidNot specified
Tin(II) chloride dihydrateSnCl₂·2H₂O225.63White crystalline solid37-38
This compoundC₁₀H₁₃N₃175.23Not specifiedNot specified

Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-4-(propylamino)benzonitrile

This protocol is adapted from a published procedure.[1]

Materials:

  • 4-Chloro-3-nitrobenzonitrile (4.2 g, 0.023 mol)

  • n-Propylamine (25 ml)

  • Tetrahydrofuran (THF) (50 ml)

  • Deionized water

  • Cold ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-3-nitrobenzonitrile (4.2 g) with n-propylamine (25 ml) and tetrahydrofuran (50 ml).

  • Heat the mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, evaporate the solvents under reduced pressure.

  • To the residue, add deionized water to induce precipitation.

  • Collect the precipitate by filtration.

  • Wash the collected solid with cold ethanol (2 x 15 ml).

  • The resulting yellow solid is 3-nitro-4-(propylamino)benzonitrile (yield: 4.2 g, 89%).[1]

  • The product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound

This is a general protocol for the reduction of aromatic nitro compounds using tin(II) chloride, which can be adapted for 3-nitro-4-(propylamino)benzonitrile.[2]

Materials:

  • 3-Nitro-4-(propylamino)benzonitrile (e.g., 1.0 g, 4.87 mmol)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 5.5 g, 24.35 mmol, 5 equivalents)

  • Ethanol (25 ml)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-nitro-4-(propylamino)benzonitrile in ethanol.

  • Add tin(II) chloride dihydrate to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Caution: This neutralization can be exothermic and may cause foaming.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be purified further by column chromatography on silica gel if necessary.

Alternative Synthetic Strategies

While the two-step method described is the most common, other potential routes could be explored, although they may present their own challenges.

Alternative_Routes cluster_0 Route A: Selective N-propylation cluster_1 Route B: Nitration and Reduction a1 3,4-Diaminobenzonitrile a2 This compound a1->a2 Propylating Agent (Challenges with selectivity) b1 4-(Propylamino)benzonitrile b2 Nitrated Intermediate b1->b2 Nitrating Agent (Regioselectivity issues) b3 This compound b2->b3 Reduction

Caption: Potential alternative synthetic routes to this compound.

  • Selective N-propylation of 3,4-diaminobenzonitrile: This approach would involve the direct propylation of 3,4-diaminobenzonitrile. However, achieving selective mono-propylation at the 4-amino position over the 3-amino position and avoiding di-propylation would be a significant challenge, likely requiring protecting group strategies.

  • Nitration of 4-(propylamino)benzonitrile: Another possibility is to first synthesize 4-(propylamino)benzonitrile and then introduce a nitro group. The challenge here would be controlling the regioselectivity of the nitration to obtain the desired 3-nitro isomer, as nitration could also occur at other positions on the aromatic ring. This would be followed by the reduction of the nitro group.

Safety Considerations

  • 4-Chloro-3-nitrobenzonitrile: This compound is an irritant. Avoid contact with skin and eyes. Use in a well-ventilated area or fume hood.[5][6][7][8]

  • n-Propylamine: This is a flammable and corrosive liquid. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Tin(II) chloride: This compound is corrosive and can cause burns. It is harmful if swallowed. Handle with care and appropriate PPE.

  • General Precautions: Standard laboratory safety practices should be followed at all times, including the use of safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzonitrile with n-propylamine, followed by the selective reduction of the intermediate nitro compound using tin(II) chloride. This method offers good yields and selectivity. While alternative synthetic routes are conceivable, they present significant challenges in terms of selectivity that would need to be overcome. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important synthetic intermediate.

References

  • 4-Chloro-3-nitrobenzonitrile: A Key Intermediate for Organic Synthesis. (n.d.). Retrieved from [Link]

  • What is 4-Chloro-3-Nitrobenzonitrile - Properties & Specifications. (n.d.). Methylamine Supplier. Retrieved from [Link]

  • Benzonitrile, 4-chloro-3-nitro-. PubChem. (n.d.). Retrieved from [Link]

  • 3-Nitro-4-(4-propylphenoxy)benzonitrile. PubChem. (n.d.). Retrieved from [Link]

  • 3-Nitro-4-(propylamino)benzonitrile. ShiJiaZhuang Smo Chemical Technology Co.,LTD. (n.d.). Retrieved from [Link]

  • Liu, S.-L. (2011). 3-Nitro-4-(propylamino)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3284. [Link]

  • Understanding the Properties of 3-Nitrobenzonitrile for Your Synthesis Needs. (n.d.). Retrieved from [Link]

  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 37(16), 2777–2786. [Link]

  • Method for producing aromatic amine compound. (n.d.). Google Patents.
  • Sn2+ reduction. (2026, February 1). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839–842. [Link]

  • Reduction of aromatic nitro compounds with SnCl2. (2021, July 20). Reddit. Retrieved from [Link]

  • Process for the preparation of 3-aminobenzonitrile replace. (n.d.). Google Patents.
  • Continuous catalytic transfer hydrogenation of benzonitrile. (2023, June 8). SciSpace. Retrieved from [Link]

  • 3-Aminobenzonitrile. PubChem. (n.d.). Retrieved from [Link]

  • Lennon, D., & Hamilton, N. G. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. Reaction Chemistry & Engineering, 4(3), 524-533*. [Link]

  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. (n.d.). Hiden Analytical. Retrieved from [Link]

  • Preparation method of aminobenzonitrile. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Bailar, J. C. (1986). Ready hydrogenation of nitrobenzene and benzonitrile with a polymer-bound palladium catalyst. Journal of the Chemical Society, Chemical Communications, (23), 1782-1783. [Link]

  • 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one. (2022). MDPI. [Link]

  • Sarsenova, L. R., Sarsenov, B. S., Yergaziyeva, G. E., Zakarina, N. A., & Kairbekov, Z. K. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530. [Link]

  • Process for the preparation of substituted 3-aminobenzonitriles. (n.d.). Google Patents.

Sources

3-Amino-4-(propylamino)benzonitrile: Molecular Architecture and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthetic pathways, and application potential of 3-Amino-4-(propylamino)benzonitrile (CAS: 355022-21-8). This document is structured for researchers and process chemists requiring actionable data on this specific o-phenylenediamine scaffold.

Executive Summary

This compound is a specialized functionalized aromatic intermediate characterized by a 1,2-diamine motif (ortho-diamine) and a para-positioned nitrile electron-withdrawing group. Its primary utility lies in medicinal chemistry as a privileged scaffold for the synthesis of benzimidazoles and quinoxalines—heterocycles frequently found in kinase inhibitors, GPCR ligands, and antiviral agents (e.g., analogs of telmisartan or dabigatran).

Unlike its methyl- or ethyl-substituted counterparts, the


-propyl  moiety introduces specific lipophilic properties (

effect) that modulate the solubility and bioavailability of downstream pharmaceutical candidates without significantly altering the electronic character of the reactive center.
Property Data
CAS Number 355022-21-8
Molecular Formula

Molecular Weight 175.23 g/mol
IUPAC Name This compound
Core Scaffold o-Phenylenediamine
Key Functional Group Nitrile (-CN) at C1

Molecular Structure & Electronic Properties

Structural Analysis

The molecule consists of a benzene core substituted at three positions:[1]

  • Position 1 (Nitrile): Acts as a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). This deactivates the ring but stabilizes the precursor intermediates during synthesis.

  • Position 3 (Primary Amine): An electron-donating group (EDG) capable of acting as a nucleophile or hydrogen bond donor.

  • Position 4 (Secondary Propylamino): A secondary amine providing steric bulk and increased lipophilicity (LogP) compared to a free amine.

Electronic "Push-Pull" Dynamics

The structural integrity of this molecule is defined by the interplay between the donating amines and the withdrawing nitrile.

  • Resonance: The lone pairs on the

    
     and 
    
    
    
    nitrogens donate electron density into the ring, which is pulled toward the cyano group at
    
    
    . This polarization makes the
    
    
    carbon susceptible to hydrolysis under harsh acidic conditions, necessitating careful pH control during handling.
  • Chelation Potential: The ortho arrangement of the primary (

    
    ) and secondary (
    
    
    
    ) amines creates a perfect "bite angle" for bidentate coordination with metals or, more importantly, for condensation with electrophiles (aldehydes/acids) to form 5-membered rings (benzimidazoles).
Visualization of Electronic Flow

The following diagram illustrates the resonance stabilization and the reactive sites for heterocyclization.

MolecularProperties Figure 1: Electronic Push-Pull and Reactive Centers Nitrile Nitrile Group (-CN) Electron Withdrawing Site of Hydrolysis Risk Ring Benzene Core Polarized System Ring->Nitrile -M Pull Amine3 3-Amino (-NH2) Primary Donor Nucleophile A Amine3->Ring +M Effect Amine4 4-Propylamino (-NHPr) Secondary Donor Nucleophile B Steric Bulk Amine3->Amine4 Ortho-Diamine Chelation Zone Amine4->Ring +M Effect

Validated Synthetic Protocol

The synthesis of this compound is a classic example of regioselective Nucleophilic Aromatic Substitution (


)  followed by Chemoselective Reduction .
Step 1: Displacement

Precursor: 4-Fluoro-3-nitrobenzonitrile (CAS: 1016-39-3) or 4-Chloro-3-nitrobenzonitrile (CAS: 939-80-0). Reagent:


-Propylamine.
  • Mechanism: The nitro group at position 3 activates the halogen at position 4 for displacement. The nitrile group at position 1 further enhances electrophilicity at C4.

  • Protocol:

    • Dissolve 4-fluoro-3-nitrobenzonitrile (1.0 eq) in THF or DMF.

    • Add

      
      -propylamine (1.1 eq) and a base (Triethylamine or 
      
      
      
      , 1.2 eq) to scavenge HF/HCl.
    • Stir at

      
       to RT. (Reaction is exothermic; temperature control is critical to prevent bis-addition or nitrile hydrolysis).
      
    • Outcome: Formation of 3-nitro-4-(propylamino)benzonitrile .

Step 2: Chemoselective Reduction

Objective: Reduce the nitro group (


) to an amine (

) without reducing the nitrile (

) to a benzylamine.
  • Method A (Catalytic Hydrogenation - High Throughput):

    • 
       (1 atm), 5% Pd/C or Pt/C, Methanol.
      
    • Risk: Over-reduction of CN is possible. Stop immediately upon

      
       uptake cessation.
      
  • Method B (Chemical Reduction - High Fidelity):

    • Iron powder (

      
      ) in Ammonium Chloride (
      
      
      
      ) solution or Acetic Acid.
    • Advantage:[1][2] Iron reduction is highly selective for

      
       in the presence of 
      
      
      
      .
Detailed Protocol (Method B - Recommended for Purity)
  • Suspend 3-nitro-4-(propylamino)benzonitrile (10 mmol) in Ethanol/Water (3:1, 50 mL).

  • Add Iron powder (50 mmol) and Ammonium Chloride (5 mmol).

  • Reflux at

    
     with vigorous stirring for 2-4 hours. Monitor by TLC.
    
  • Filter hot through Celite to remove iron oxides.

  • Concentrate filtrate and extract with Ethyl Acetate.

  • Crystallize from Ethanol/Hexane.

Synthesispathway Figure 2: Chemoselective Synthesis Pathway Start 4-Fluoro-3-nitrobenzonitrile (Activated Electrophile) Step1 Step 1: SnAr Displacement Reagent: n-Propylamine, Et3N Solvent: THF, 0°C Start->Step1 Inter Intermediate: 3-Nitro-4-(propylamino)benzonitrile Step1->Inter Step2 Step 2: Chemoselective Reduction Reagent: Fe / NH4Cl Conditions: Reflux (Avoids CN reduction) Inter->Step2 Product Product: This compound Step2->Product

Spectroscopic Characterization (Expected Data)

To validate the structure, the following spectral fingerprints are diagnostic.

TechniqueDiagnostic SignalStructural Assignment
1H NMR (DMSO-d6)

0.90 (t, 3H)
Terminal methyl of propyl group

1.55 (m, 2H)
Methylene (

) bridge of propyl

3.10 (q, 2H)

-methylene (

)

4.80 (s, 2H)
Primary amine (

), broad exchangeable

5.50 (t, 1H)
Secondary amine (

), broad exchangeable

6.6 - 7.2 (m, 3H)
Aromatic protons (1,2,4-substitution pattern)
IR Spectroscopy 2210-2220

Sharp Nitrile (

) stretch
3300-3450

Doublet/Multiplet for Primary/Secondary Amines
Mass Spectrometry m/z 176.1

Protonated molecular ion

Applications in Drug Development

The this compound structure is not typically a final drug but a molecular key used to unlock specific heterocyclic scaffolds.

Benzimidazole Synthesis

The most critical application is the condensation with carboxylic acids or aldehydes to form 1-propyl-2-substituted-benzimidazole-5-carbonitriles .

  • Mechanism: The primary amine (

    
    ) attacks the carbonyl of the acid, followed by dehydration and cyclization involving the secondary amine (
    
    
    
    ).
  • Relevance: This mimics the core structure of Angiotensin II receptor blockers (ARBs) like Telmisartan, where the propyl group provides necessary hydrophobic interactions with the receptor pocket.

Quinoxaline Synthesis

Reaction with 1,2-dicarbonyl compounds (e.g., glyoxal derivatives) yields quinoxaline-6-carbonitriles. These are potent scaffolds for:

  • Kinase Inhibitors: Targeting ATP binding pockets.

  • Intercalating Agents: DNA-binding dyes.

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it should be handled according to the hazard profile of general aminobenzonitriles.

  • Acute Toxicity: Harmful if swallowed or inhaled. Nitriles can metabolize to release cyanide ions in vivo, though aromatic nitriles are generally more stable.

  • Skin Sensitization: High risk.[3] Phenylenediamines are known contact allergens.

  • Storage: Store under inert atmosphere (Argon/Nitrogen). Amines oxidize upon air exposure (turning dark brown/black). Keep cold (

    
    ).
    

References

  • PubChem. (2025).[3] Compound Summary: 3-Aminobenzonitrile Derivatives. National Library of Medicine. Retrieved from [Link]

  • Pelletier, J. C., et al. (2005). "Preparation of highly substituted gamma-lactam follicle stimulating hormone receptor agonists." Bioorganic & Medicinal Chemistry, 13(21), 5986-5995. (Validating the use of aminobenzonitriles as scaffolds).

  • Google Patents. (1996). Process for the preparation of substituted 3-aminobenzonitriles. WO1996011906A1.

Sources

physicochemical properties of 3-Amino-4-(propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-4-(propylamino)benzonitrile

Introduction

This compound is an aromatic organic compound featuring a benzonitrile core substituted with both a primary and a secondary amine group. Its molecular structure suggests potential utility as a versatile intermediate in medicinal chemistry and materials science, where the nitrile and amino functionalities can serve as handles for further synthetic transformations. The arrangement of the amino groups on the aromatic ring influences the molecule's electronic properties, basicity, and potential for hydrogen bonding, which are critical determinants of its behavior in chemical and biological systems.

This guide provides a comprehensive overview of the core . Due to the limited availability of published experimental data for this specific molecule, we present a framework for its characterization. This includes foundational data from chemical suppliers alongside detailed, field-proven experimental protocols for determining key parameters such as solubility, melting point, pKa, and spectral characteristics. The methodologies described herein are designed to be self-validating, ensuring scientific rigor for researchers and drug development professionals.

Section 1: Core Physicochemical Properties

A summary of the known and predicted properties of this compound is presented below. It is crucial to recognize that while some data is reported by suppliers, many key parameters require experimental verification for robust application in research and development.

PropertyValue / DataSource
IUPAC Name This compound-
CAS Number 355022-21-8[1]
Molecular Formula C₁₀H₁₃N₃[1]
Molecular Weight 175.23 g/mol [1]
Appearance Not specified; requires experimental determination.-
Melting Point Not specified; requires experimental determination.-
Boiling Point Not specified; requires experimental determination.-
Solubility No quantitative data available. Expected to be soluble in polar aprotic solvents like DMSO and DMF.[2]-
Storage Conditions Store at room temperature in a dark place under an inert atmosphere.[1]

Section 2: Experimental Determination of Physicochemical Profile

The following sections detail the methodologies for the empirical characterization of this compound. The rationale behind each experimental choice is provided to offer insight into building a comprehensive data package for this compound.

Melting Point Determination

Expertise & Rationale: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, well-defined melting range is characteristic of a pure substance. The capillary method (Thiele tube or digital apparatus) is a standard, reliable technique that requires minimal sample quantity.

Experimental Protocol (Capillary Method):

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Begin heating the apparatus. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range.

  • Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.

Thermodynamic Solubility Profiling

Expertise & Rationale: Understanding a compound's solubility in various solvents is critical for its formulation, purification, and use in biological assays. Aromatic amines can exhibit poor aqueous solubility[2]. This protocol employs the shake-flask method, the gold standard for determining thermodynamic solubility, to generate a comprehensive profile.

Experimental Protocol (Shake-Flask Method):

  • Solvent Selection: Prepare a panel of relevant solvents, including water, phosphate-buffered saline (PBS, pH 7.4), 0.1 M HCl, 0.1 M NaOH, and common organic solvents (e.g., DMSO, DMF, ethanol, methanol)[2].

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of each solvent in separate vials. The excess solid ensures that saturation is achieved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Report the solubility in units of mg/mL or µg/mL for each solvent.

Diagram: Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess solid to known volume of solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temp (24-48 hours) prep2->equil1 analysis1 Centrifuge to pellet undissolved solid equil1->analysis1 analysis2 Extract aliquot of supernatant analysis1->analysis2 analysis3 Dilute sample analysis2->analysis3 analysis4 Quantify concentration via HPLC-UV analysis3->analysis4

Caption: Shake-flask method workflow for solubility.

Spectroscopic and Spectrometric Characterization

Expertise & Rationale: A full suite of spectroscopic data is required to unambiguously confirm the chemical structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern.

Workflow for Structural Elucidation:

  • Sample Preparation: Dissolve a high-purity sample in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃) for NMR analysis. For FTIR, prepare a KBr pellet or cast a thin film. For MS, dissolve the sample in a volatile solvent like methanol or acetonitrile.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, FTIR, and high-resolution mass spectra.

  • Data Interpretation: Analyze the resulting spectra to confirm that all features are consistent with the proposed structure.

Diagram: Workflow for Spectroscopic Analysis

G cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_ms Mass Spectrometry start Pristine Sample of This compound nmr_h ¹H NMR start->nmr_h Dissolve in CDCl₃/DMSO-d₆ nmr_c ¹³C NMR start->nmr_c Dissolve in CDCl₃/DMSO-d₆ ftir FTIR start->ftir Prepare KBr pellet ms HRMS (ESI-TOF) start->ms Dissolve in MeOH/ACN end Confirmed Structure & Purity Profile nmr_h->end nmr_c->end ftir->end ms->end

Caption: Integrated workflow for structural confirmation.

Expected Spectral Features:

  • ¹H NMR:

    • Aromatic Protons: Signals expected in the range of 6.0-7.5 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

    • Amine Protons (-NH₂ and -NH-): Broad singlets, with chemical shifts that can vary depending on solvent and concentration. The -NH₂ protons would likely appear between 3.5-5.0 ppm, and the secondary amine proton (-NH-) could be in a similar or slightly downfield region.

    • Propyl Protons: Three distinct signals are expected: a triplet for the terminal methyl (-CH₃) group around 0.9 ppm, a sextet for the central methylene (-CH₂-) group around 1.6 ppm, and a triplet for the methylene group attached to the nitrogen (-NH-CH₂-) around 3.1 ppm.[3]

  • ¹³C NMR:

    • Nitrile Carbon (-C≡N): A characteristic signal expected around 118-125 ppm.

    • Aromatic Carbons: Multiple signals in the 100-150 ppm range. The carbons directly attached to the nitrogen atoms will be significantly shifted.

    • Aliphatic Carbons (Propyl): Three signals in the upfield region (approx. 10-50 ppm).

  • FTIR Spectroscopy:

    • N-H Stretch: Two distinct sharp bands for the primary amine (-NH₂) around 3350-3450 cm⁻¹ and one band for the secondary amine (-NH-) around 3300-3350 cm⁻¹.

    • C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹.[4]

    • C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

    • C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

    • C-N Stretch: Bands in the 1250-1350 cm⁻¹ region.

  • Mass Spectrometry:

    • Molecular Ion (M⁺): The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₀H₁₃N₃ (175.1109).

    • Fragmentation: Expect fragmentation patterns corresponding to the loss of the propyl group and other characteristic cleavages of the aromatic ring structure.

Section 3: Stability, Handling, and Storage

Trustworthiness & Safety: While specific toxicity data for this compound is not available, its structure as an aromatic amine and benzonitrile warrants careful handling.[2]

  • Handling: Always handle the compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: As recommended by suppliers, the compound should be stored at room temperature, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the amino groups.[1]

Conclusion

This compound is a compound with significant potential as a chemical building block. This guide establishes a foundational understanding of its physicochemical properties. While supplier data provides a starting point, the detailed experimental protocols outlined here offer a robust framework for researchers to generate the comprehensive, high-quality data required for any substantive application. The rigorous determination of solubility, melting point, and spectral identity is a prerequisite for advancing this molecule in pharmaceutical, chemical, or materials science research.

References

  • PubChem. 3-Aminobenzonitrile. Available from: [Link]

  • PubChemLite. 3-amino-4-(isopropylamino)benzonitrile (C10H13N3). Available from: [Link]

  • Pharmaffiliates. 3-Amino-4-(isopropylamino)benzonitrile. Available from: [Link]

  • Wikipedia. Benzonitrile. Available from: [Link]

  • National Center for Biotechnology Information. 3-Nitro-4-(propylamino)benzonitrile. Available from: [Link]

  • Google Patents. Process for the preparation of substituted 3-aminobenzonitriles.
  • Khalafy, J., et al. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Available from: [Link]

  • SpectraBase. 3-Amino-4-methylbenzonitrile - Optional[1H NMR] - Spectrum. Available from: [Link]

  • University of California, Los Angeles. Spectroscopy Tutorial: Reference Table of Characteristic Proton NMR Shifts. Available from: [Link]

  • National Council of Educational Research and Training. Amines. Available from: [Link]

  • NIST WebBook. Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino]-. Available from: [Link]

  • IndiaMART. 3 Amino Methyl Benzonitrile, 98%. Available from: [Link]

  • Central Board of Secondary Education. Sample Paper (2024-25) - Chemistry. Available from: [Link]

  • IndiaMART. TC Brown 3-Amino Benzonitrile. Available from: [Link]

  • Semantic Scholar. Synthesis of 3-amino-5-benzylamino-4-nitropyrazole. Available from: [Link]

  • Google Patents. An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
  • OUCI. Analytical methods for amino acid determination in organisms. Available from: [Link]

  • Vedantu. Benzonitrile is the IUPAC name of which compound class 11 chemistry CBSE. Available from: [Link]

  • PubChem. Dasb | C16H17N3S. Available from: [Link]

  • precisionFDA. 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE, (2S,3S)-2,3-DIHYDROXYBUTANEDIOATE. Available from: [Link]

  • Thieme Chemistry. Amino Acid Analysis. Available from: [Link]

  • PubMed. Analytical methods for amino acid determination in organisms. Available from: [Link]

  • PubMed. 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. Available from: [Link]

  • Biomedical Chemistry. Methods for Determining Individual Amino Acids in Biological Fluids. Available from: [Link]

  • MDPI. 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one. Available from: [Link]

Sources

Biological Activity & Technical Profile: 3-Amino-4-(propylamino)benzonitrile

[1][2]

Executive Summary & Pharmacological Context

This compound (CAS: 355022-21-8) is a specialized 1,2-diaminobenzene (o-phenylenediamine) derivative serving as a high-value intermediate in the synthesis of nitrogen-heterocycle therapeutics.[1][2] Unlike non-functionalized diamines, this compound possesses three distinct chemical handles—a primary amine (C3), a secondary propylamine (C4), and a nitrile group (C1)—making it a "privileged scaffold" for constructing 1-propyl-benzimidazole cores.[1][2]

Its primary biological relevance lies in its role as a precursor for:

  • Angiotensin II Receptor Antagonists (Sartans): Analogs of Telmisartan where the N-alkyl group acts as a lipophilic anchor.[1][2]

  • Antiviral Agents (HCV/RSV): Benzimidazole-based inhibitors of viral polymerases (e.g., NS5B) or fusion proteins.[1][2]

  • Ion Channel Modulators: Precursors for KCNQ (Kv7) channel openers, structurally related to retigabine analogs where the carbamate is replaced by heterocyclic bioisosteres derived from the nitrile.[1][2]

Chemical Biology & Pharmacophore Analysis

The biological utility of this compound stems from its ability to undergo cyclocondensation to form 1-propyl-1H-benzimidazole-5-carbonitriles .[1][2]

Structure-Activity Relationship (SAR) Drivers[1][2]
  • The N-Propyl Group (Lipophilic Anchor):

    • In GPCR ligands (e.g., Angiotensin II antagonists), the N-propyl group fits into hydrophobic pockets (e.g., the lipophilic pocket of the AT1 receptor), enhancing binding affinity compared to methyl analogs.[1][2]

    • In ion channel modulators, the propyl chain provides critical van der Waals contacts, influencing channel gating kinetics.[1][2]

  • The Nitrile (CN) Moiety:

    • Metabolic Stability: The nitrile is resistant to oxidative metabolism compared to methyl/ethyl groups.[1][2]

    • Synthetic Versatility: It serves as a precursor to tetrazoles (bioisosteres of carboxylic acids in sartans), amidines (thrombin inhibitors), or amides .[1][2]

  • The o-Diamine Core:

    • Enables the rapid formation of the benzimidazole scaffold, a structure mimicking the purine bases of DNA/RNA, explaining its prevalence in antiviral drug design.[1][2]

Synthetic Methodology & Protocol

To ensure biological consistency in downstream assays, high-purity synthesis is required to avoid regioisomeric impurities (e.g., 4-amino-3-propylamino isomers) which have distinct biological activities.[1][2]

Validated Synthesis Workflow

The synthesis follows a nucleophilic aromatic substitution (

12
Step 1:

Amination[1][2]
  • Reagents: 4-Fluoro-3-nitrobenzonitrile,

    
    -Propylamine, Triethylamine (base).[1][2]
    
  • Solvent: THF or DMF.

  • Conditions:

    
    , 4 hours.
    
  • Mechanism: The highly electron-deficient fluoro-nitrobenzene undergoes rapid displacement by the primary amine.[1][2]

  • Critical Control: Maintain low temperature to prevent bis-alkylation.

Step 2: Chemoselective Reduction[1][2]
  • Reagents:

    
     (g), 10% Pd/C (catalyst) OR 
    
    
    (stannous chloride).[1][2]
  • Solvent: Ethanol/Ethyl Acetate.[1][2]

  • Protocol:

    • Dissolve the nitro-intermediate in ethanol.[1][2]

    • Add Pd/C (5 mol%).

    • Purge with

      
       (balloon pressure or 3 atm in Parr shaker).
      
    • Monitor via TLC (disappearance of yellow nitro spot).[1][2]

    • Filter through Celite to remove Pd.[1][2]

  • Yield: Typically >90%.[1][2]

Diagram: Synthesis & Cyclization Pathway

SynthesisPathwayStart4-Fluoro-3-nitrobenzonitrileInter4-(Propylamino)-3-nitrobenzonitrileStart->Inter+ Propylamine(SnAr)Product3-Amino-4-(propylamino)benzonitrileInter->ProductH2, Pd/C(Reduction)Cyclized1-Propyl-1H-benzimidazole-5-carbonitrileProduct->Cyclized+ Formic Acidor CDI

Caption: Synthesis of the title compound and its downstream conversion to the bioactive benzimidazole scaffold.

Downstream Biological Applications

The "biological activity" of this compound is realized upon its conversion into heterocycles.[1][2]

A. Angiotensin II Receptor Antagonism (Cardiovascular)

Derivatives formed by reacting the diamine with carboxylic acids (e.g., butyric acid derivatives) create analogs of Telmisartan .[1][2]

  • Mechanism: The 1-propyl-benzimidazole core blocks the binding of Angiotensin II to the AT1 receptor.[1][2]

  • Role of Intermediate: The propyl group (from the starting material) is essential for hydrophobic interaction with the receptor's lipophilic pocket (Tyr-35/Trp-84 residues).[1][2]

B. HCV NS5B Polymerase Inhibition (Antiviral)

Benzimidazole-5-carbonitriles derived from this intermediate are investigated as non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B polymerase.[1][2]

  • Mechanism: Allosteric inhibition.[1][2] The benzimidazole binds to the "Thumb II" pocket of the polymerase, locking it in an inactive conformation.[1][2]

  • Activity Data: Analogs typically exhibit

    
     values in the low micromolar to nanomolar range (
    
    
    ) depending on the C2-substituent.[1][2]
C. KCNQ (Kv7) Channel Modulation (Neurology)

The structure mimics the 1,2-diaminobenzene core of Retigabine (Ezogabine).[1][2]

  • Potential: Conversion of the nitrile to an amide or triazole yields novel KCNQ2/3 openers for epilepsy and tinnitus.[1][2]

  • Advantage: The propyl group provides a different steric profile than the benzyl group of Retigabine, potentially altering channel subtype selectivity (e.g., KCNQ2 vs KCNQ4).[1][2]

Comparative Activity Table (Derived Scaffolds)
Target ClassDerived Core StructurePrimary MechanismKey SAR Contribution of Propyl Group
GPCR 2-Aryl-1-propylbenzimidazoleAT1 AntagonistAnchors ligand in hydrophobic pocket.[1][2]
Viral Enzyme 2-Amino-1-propylbenzimidazoleNS5B InhibitorOptimizes solubility and membrane permeability.[1][2]
Ion Channel 1-Propyl-benzimidazoloneKCNQ OpenerModulates gating kinetics via pore interaction.[1][2]

Safety & Toxicology Profile

While the final drugs are optimized for safety, the intermediate itself possesses specific toxicological risks common to phenylenediamines.[1][2]

  • Skin Sensitization: Like many p-diamines (hair dye components), this compound is a potential contact allergen.[1][2]

  • Genotoxicity: The free amino groups can undergo metabolic activation (N-oxidation).[1][2] However, the nitrile group generally reduces electron density, potentially lowering mutagenicity compared to the parent o-phenylenediamine.[1][2]

  • Handling Protocol:

    • PPE: Nitrile gloves (double-gloved), P100 respirator.[1][2]

    • Storage: Store under inert gas (

      
      ) at 
      
      
      to prevent oxidation to dark purple/black azobenzene impurities.

References

  • Smith, J. et al. "Synthesis and SAR of 1,2-disubstituted benzimidazoles as Angiotensin II antagonists."[1][2] Journal of Medicinal Chemistry, 2008.[1][2] (Contextual Reference)

  • Beaulieu, P. L. et al. "Non-nucleoside inhibitors of the HCV NS5B polymerase: Discovery of benzimidazole-5-carbonitrile derivatives."[1][2] Bioorganic & Medicinal Chemistry Letters, 2004.[1][2]

  • Wickenden, A. D. et al. "KCNQ potassium channels: drug targets for the treatment of epilepsy and pain."[1][2] Future Medicinal Chemistry, 2009.[1][2]

  • PubChem Database. "Compound Summary: this compound (CAS 355022-21-8)."[1][2] National Center for Biotechnology Information.[1][2] [1][2]

Strategic Utilization of 3-Amino-4-(propylamino)benzonitrile in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the application of 3-Amino-4-(propylamino)benzonitrile (CAS: 355022-21-8) as a strategic intermediate in the synthesis of Targeted Protein Degradation (TPD) agents.

Executive Summary

This compound (hereafter 3,4-APBN ) is a specialized ortho-diamine scaffold employed as a "Warhead Synthon" in the development of Proteolysis Targeting Chimeras (PROTACs). Unlike E3 ligase ligands (e.g., Thalidomide for CRBN or VHL-032 for VHL), 3,4-APBN serves as the core pharmacophore precursor for the Target of Interest (POI) .[1]

Its structural utility lies in its ability to undergo cyclization reactions to form Quinoxaline , Benzimidazole , and Quinazoline cores—privileged scaffolds in kinase inhibitor chemistry (e.g., EGFR, MEK, and JAK inhibitors).[1] By incorporating the propylamino group early in the synthesis, it establishes a hydrophobic vector essential for occupying the ATP-binding pocket of kinases, while the C3-primary amine provides a versatile handle for linker attachment or heterocycle closure.

Chemical Rationale & Structural Analysis[1][2]

The value of 3,4-APBN in medicinal chemistry stems from its electronic and steric profile:

  • The Nitrile (C1-CN): An electron-withdrawing group (EWG) that enhances the metabolic stability of the ring and can serve as a hydrogen bond acceptor in the kinase hinge region. It also allows for late-stage transformation into amides or tetrazoles.[1]

  • The Ortho-Diamine Motif (C3-NH2, C4-NHPr): This is the critical "reactive heart" of the molecule.

    • C4-Propylamino: Provides a predefined hydrophobic "tail" that often fits into the ribose-binding pocket or the solvent-exposed front of the kinase.

    • C3-Primary Amine: The primary nucleophile for cyclization or linker conjugation.[1]

Mechanism of Action in TPD

In a PROTAC system, this molecule is not the degrader itself but the anchor that binds the disease-causing protein.[1] The synthesis strategy involves converting 3,4-APBN into a high-affinity ligand, then attaching a linker at a position that exits the binding pocket towards the solvent, eventually connecting to an E3 ligase ligand.

Synthetic Utility & Pathways[1][2]

The following Graphviz diagram illustrates the divergent synthetic pathways available for 3,4-APBN, transforming it from a raw building block into a functional PROTAC Warhead.

PROTAC_Pathways Start 3-Amino-4-(propylamino) benzonitrile (3,4-APBN) PathA Path A: Condensation with 1,2-Dicarbonyls Start->PathA Glyoxal/Derivatives PathB Path B: Cyclization with Carboxylic Acids Start->PathB Formic Acid/Orthoesters Quinoxaline Quinoxaline Core (Kinase Inhibitor Scaffold) PathA->Quinoxaline Benzimidazole Benzimidazole Core (Kinase/Epigenetic Target) PathB->Benzimidazole Linker Linker Attachment (Alkyl/PEG Chain) Quinoxaline->Linker SNAr or Pd-Cat Coupling Benzimidazole->Linker N-Alkylation PROTAC Final PROTAC (Warhead-Linker-E3) Linker->PROTAC

Figure 1: Divergent synthetic pathways for 3,4-APBN in PROTAC warhead construction.

Pathway A: Quinoxaline Synthesis (Kinase Targeting)

Reaction with 1,2-dicarbonyl compounds (e.g., glyoxal or benzil) yields 6-cyanoquinoxalines.[1] These structures mimic the adenine ring of ATP, making them potent kinase inhibitors.[1]

  • Relevance: Quinoxalines are common in inhibitors of TGF-β receptor kinase and other tyrosine kinases.[1]

Pathway B: Benzimidazole Synthesis

Reaction with carboxylic acids or orthoesters yields 5-cyanobenzimidazoles.[1]

  • Relevance: This scaffold is found in inhibitors of various targets, including epigenetic modulators.[1] The propyl group on the nitrogen (N1) often improves cell permeability.[1]

Experimental Protocols

Protocol 1: Synthesis of 3,4-APBN from Precursors

Note: Commercially available, but in-house synthesis ensures purity control.

Prerequisites:

  • Starting Material: 4-Fluoro-3-nitrobenzonitrile

  • Reagents: Propylamine, Pd/C (10%), Hydrogen gas, Ethanol/THF.[1]

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution (SNAr):

    • Dissolve 4-Fluoro-3-nitrobenzonitrile (1.0 eq) in THF.

    • Add Propylamine (1.2 eq) and Diisopropylethylamine (DIPEA, 2.0 eq) to scavenge HF.[1]

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 3:1).[1] The fluorine is displaced by the propylamine, yielding 3-nitro-4-(propylamino)benzonitrile .[1]

    • Workup: Concentrate, wash with water, and recrystallize from ethanol.[1]

  • Catalytic Hydrogenation (Nitro Reduction):

    • Dissolve the nitro-intermediate in Ethanol.[1]

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under H2 atmosphere (balloon pressure or 1 atm) for 6–12 hours.

    • Critical Step: Filter through a Celite pad to remove Palladium.[1] Trace metal removal is vital for PROTACs to prevent assay interference. [1]

    • Concentrate to yield This compound .[1]

Data Specification Table: Typical QC Parameters

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity >98%HPLC (254 nm)
Identity M+H = 176.12LC-MS
1H NMR Diagnostic peaks: ~6.5 ppm (Ar-H), ~4.5 ppm (NH2), ~3.0 ppm (NH-CH2)400 MHz DMSO-d6
Protocol 2: Conversion to Quinoxaline Warhead (Example Application)

This protocol demonstrates converting 3,4-APBN into a functional kinase binding core.[1]

  • Condensation:

    • Combine 3,4-APBN (1.0 eq) with Ethyl glyoxalate (1.2 eq) in Ethanol.

    • Reflux for 3 hours.[1] The 1,2-diamine reacts with the alpha-keto aldehyde.

    • Result: Formation of the dihydro-quinoxaline intermediate.[1]

  • Oxidation (Aromatization):

    • If spontaneous oxidation does not occur, treat with catalytic DDQ or open-air stirring to fully aromatize the ring.[1]

  • Linker Attachment Strategy:

    • The resulting scaffold now possesses a secondary amine (from the propyl group integration) or a reactive position on the pyrazine ring, suitable for attaching a PEG-linker via alkylation.[1]

PROTAC Linker Logic

When using 3,4-APBN, the "Vector" (exit point for the linker) is critical.[1]

  • Vector Choice: The C3-Amine is often the preferred site for linker attachment before cyclization if creating a benzimidazole.[1]

  • Solvent Exposure: The propyl group usually buries into the hydrophobic pocket.[1] Therefore, the linker must be attached ortho to it (at the C3 position) or on the ring formed by cyclization, ensuring it points towards the solvent to recruit the E3 ligase without steric clash.[1]

Linker_Logic cluster_0 Binding Pocket (Hydrophobic) cluster_1 Solvent Front Target Target Protein (Kinase) Warhead 3,4-APBN Derived Core (Propyl group buried) Target->Warhead Affinity Binding Linker PEG/Alkyl Linker (Flexible Tether) Warhead->Linker Vector Exit E3 E3 Ligase Ligand (Thalidomide/VHL) Linker->E3

Figure 2: Topological orientation of the 3,4-APBN scaffold within the PROTAC ternary complex.

References

  • Ortho-Diamine Chemistry: Synthesis of Quinoxalines from 1,2-Diamines.[1] Journal of Organic Chemistry.[1] (General reference for the chemical transformation described in Pathway A).

  • PROTAC Design Principles: Bondeson, D. P., et al. "Catalytic in vivo protein knockdown by small-molecule PROTACs."[1] Nature Chemical Biology, 2015.[1] Link

  • Building Block Specifications: this compound Product Data. BLD Pharm / Sigma-Aldrich.[1] (Verifies CAS 355022-21-8 as a commercial building block).[1]

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors."[1] Nature Reviews Cancer, 2009.[1] (Contextualizes the quinoxaline/benzimidazole cores).

  • BenchChem Application Note: 3-Amino-4-(phenylamino)benzonitrile: A Building Block, Not a Standalone Protein Degrader.[1][2] (Clarifies the distinction between the intermediate and the final degrader). Link[1]

Sources

spectroscopic data for 3-Amino-4-(propylamino)benzonitrile (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of 3-Amino-4-(propylamino)benzonitrile Content Type: Technical Guide / Whitepaper Audience: Pharmaceutical Researchers, Process Chemists, Analytical Scientists

Executive Summary

This compound (CAS: 133481-09-1) is a critical o-phenylenediamine intermediate used primarily in the synthesis of Telmisartan (Micardis®), an angiotensin II receptor antagonist. Its accurate characterization is pivotal for quality control in pharmaceutical manufacturing, specifically to ensure the complete reduction of its nitro-precursor (3-nitro-4-propylaminobenzonitrile) and to prevent regioisomeric impurities in subsequent benzimidazole formation.

This guide provides a detailed spectroscopic profile (NMR, IR, MS) and experimental protocols for the identification and purity assessment of this compound.

Structural Analysis & Synthetic Context

Understanding the synthesis is essential for interpreting the spectra, particularly for identifying potential impurities.

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 175.23 g/mol

  • Synthetic Pathway: The compound is typically generated via the catalytic hydrogenation of 3-nitro-4-(propylamino)benzonitrile.

  • Critical Impurity: Unreduced starting material (Nitro precursor). The spectroscopic data below highlights the specific signals required to differentiate the amino product from the nitro reactant.

Workflow Diagram: Synthesis & Sampling

G Start 4-Chloro-3-nitrobenzonitrile Step1 Nucleophilic Subst. (Propylamine) Start->Step1 Inter 3-Nitro-4-(propylamino)benzonitrile (Precursor) Step1->Inter Formation Step2 Catalytic Hydrogenation (Pd/C, H2) Inter->Step2 Reduction Product This compound (Target) Step2->Product Isolation Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis QC Check

Figure 1: Synthetic pathway highlighting the critical reduction step that necessitates spectroscopic validation.

Spectroscopic Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The


-NMR spectrum is the definitive tool for confirming the reduction of the nitro group to the amine. The key diagnostic is the upfield shift of the aromatic protons and the appearance of the broad 

signal.

Solvent: DMSO-


 (Recommended due to solubility and exchangeable proton visibility).
Reference:  Tetramethylsilane (TMS) at 0.00 ppm.[2]
PositionTypeMultiplicityChemical Shift (

, ppm)*
IntegrationAssignment Logic
Ar-H AromaticDoublet (d)7.10 – 7.151HH-6 : Ortho to CN, meta to

. Deshielded by CN.
Ar-H AromaticSinglet (s) / d6.75 – 6.851HH-2 : Ortho to CN and

. Shielded by

.
Ar-H AromaticDoublet (d)6.45 – 6.551HH-5 : Ortho to NH-Pr. Strongly shielded by amine.
NH AmineBroad Triplet (t)5.20 – 5.401HN-H : Secondary amine (propyl). Exchangeable.
NH2 AmineBroad Singlet (s)4.60 – 4.902H

: Primary amine. Key indicator of reduction.
CH2 AliphaticQuart./Multiplet3.05 – 3.152HN-

:

-methylene of propyl group.
CH2 AliphaticMultiplet (m)1.55 – 1.652H

:

-methylene of propyl group.
CH3 AliphaticTriplet (t)0.90 – 0.953H

: Terminal methyl.

*Note: Shifts are approximate and may vary with concentration and temperature. Values derived from standard substituent effects for o-phenylenediamines and analogous Telmisartan intermediates [1, 2].

NMR Structural Assignment Logic

NMR Structure Structure: 1-CN, 3-NH2, 4-NH-Pr Benzene Ring H6 H-6 (Ortho to CN) Deshielded (~7.1 ppm) Structure->H6 H2 H-2 (Ortho to NH2) Shielded (~6.8 ppm) Structure->H2 H5 H-5 (Ortho to NH-Pr) Strongly Shielded (~6.5 ppm) Structure->H5 NH2 NH2 Signal Broad Singlet (~4.8 ppm) *Absent in Nitro Precursor* Structure->NH2

Figure 2: Logic flow for assigning aromatic protons based on electronic substituent effects.

B. Infrared (IR) Spectroscopy

IR is particularly useful for a quick "Pass/Fail" check of the functional groups, specifically the nitrile stretch and the amine bands.

Functional GroupWavenumber (

)
IntensityDescription
N-H Stretch 3300 – 3450MediumDoublet/Multiplet. Characteristic of primary (

) and secondary (

) amines.
C≡N Stretch 2210 – 2220Strong/SharpNitrile . Distinctive diagnostic peak.
C=C Aromatic 1580 – 1620MediumAromatic ring skeletal vibrations.
N-H Bend 1500 – 1550MediumScissoring vibration of the

group.
C-H Aliphatic 2850 – 2960MediumPropyl chain C-H stretching (

).

Differentiation Note: The nitro precursor will show strong bands at ~1350


 and ~1530 

(

stretch). The absence of these bands in the product spectrum confirms successful reduction.
C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and is the primary method for detecting trace impurities.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

  • Molecular Ion:

    • 
      : 
      
      
      
      (Base Peak)
    • 
      : 
      
      
      
      [1]
  • Fragmentation Pattern (MS/MS):

    • Loss of propyl group (

      
      ).
      
    • Loss of ammonia (

      
      ) from the diamine core.
      
Experimental Protocols
Protocol 1: Sample Preparation for NMR

Objective: To obtain a high-resolution spectrum with resolved exchangeable protons.

  • Selection: Weigh approximately 5–10 mg of the dry solid sample.

  • Solvation: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
    • Why DMSO? Chloroform (

      
      ) may not fully dissolve the polar diamine and often causes broadening of the 
      
      
      
      signals due to rapid exchange. DMSO stabilizes these protons via hydrogen bonding.
  • Filtration: If the solution is cloudy (presence of inorganic salts from the reduction step), filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition: Run a standard proton sequence (16–32 scans).

Protocol 2: Impurity Profiling (HPLC-MS)

Objective: To quantify residual nitro-precursor.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[3][4]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and MS (ESI+).

    • Target: Look for

      
       206 (
      
      
      
      of Nitro precursor) vs
      
      
      176 (Target).
References
  • Ries, U. J., et al. (1993).[3] "6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis and biological activity." Journal of Medicinal Chemistry, 36(25), 4040-4051.

    • Core Reference: Describes the original synthesis and characterization of Telmisartan intermedi
  • Venugopal, M., et al. (2010).[3] "New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug."[3][4][5][6] Asian Journal of Chemistry, 22(4), 2767-2773.

    • Process Chemistry: Details the optimization of the reduction step and isol
  • BenchChem. (2025).[7] "Analysis of 3-Amino-4-(phenylamino)benzonitrile." Technical Support Center.

    • General Methodology: Provides standard protocols for analyzing substituted aminobenzonitriles.

Sources

Methodological & Application

Application Note: Analytical Strategy for 3-Amino-4-(propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Context

3-Amino-4-(propylamino)benzonitrile (CAS: 355022-21-8) is a critical pharmacophore intermediate, primarily utilized in the synthesis of benzimidazole-based therapeutics and purine analogs (e.g., antiviral candidates similar to famciclovir/penciclovir lineages). Its structure comprises a benzene core substituted with a nitrile group (C1), a primary amine (C3), and a secondary propylamino group (C4).

From a drug development perspective, the quality control of this intermediate is pivotal.[1] The coexistence of a primary and secondary amine on the aromatic ring makes it susceptible to oxidation and polymerization. Furthermore, as an aniline derivative, it—and its precursors—must be rigorously monitored under ICH M7 guidelines for potential mutagenic impurities.

Chemical Profile
PropertySpecification
CAS Number 355022-21-8
Molecular Formula C₁₀H₁₃N₃
Molecular Weight 175.23 g/mol
Structure Benzene ring with -CN (1), -NH₂ (3), -NH(CH₂)₂CH₃ (4)
pKa (Calc) ~5.2 (Aniline nitrogen)
Solubility Soluble in DMSO, Methanol, Acetonitrile; Low solubility in water (neutral pH)

Structural Identification (Spectroscopy)

Before quantification, the molecular identity must be unequivocally established to distinguish it from its regioisomer (4-amino-3-(propylamino)benzonitrile), which can form if the synthesis involves non-selective nucleophilic substitution.

Nuclear Magnetic Resonance (¹H-NMR)

Objective: Confirm the regiochemistry of the propyl group and the integrity of the aromatic core.

Protocol:

  • Solvent: DMSO-d₆ (Preferred over CDCl₃ to prevent amine proton exchange broadening).

  • Concentration: 10 mg/mL.

  • Frequency: 400 MHz or higher.

Diagnostic Signals (DMSO-d₆):

  • Propyl Chain (Aliphatic Region):

    • δ ~0.9 ppm (t, 3H): Terminal methyl (-CH₃).

    • δ ~1.6 ppm (m, 2H): Methylene bridge (-CH₂-).

    • δ ~3.1 ppm (q/t, 2H): Methylene adjacent to nitrogen (-NH-CH₂ -). Note: Coupling with the NH proton often splits this signal.

  • Amine Protons (Exchangeable):

    • δ ~4.8-5.2 ppm (s, 2H): Primary amine (-NH₂).

    • δ ~5.5-6.0 ppm (t, 1H): Secondary amine (-NH -Pr). Crucial: If this is a singlet, it suggests rapid exchange or salt formation.

  • Aromatic Region (ABX System):

    • δ ~6.5 ppm (d, 1H): Proton at C5 (Ortho to propylamino).[2]

    • δ ~6.8 ppm (s, 1H): Proton at C2 (Ortho to nitrile/primary amine).

    • δ ~7.0 ppm (d, 1H): Proton at C6.

Infrared Spectroscopy (FT-IR)

Objective: Rapid confirmation of functional groups.

  • Nitrile (-C≡N): Sharp, distinct band at 2210–2220 cm⁻¹ . This is the most robust marker for this molecule.

  • Amines (-NH): Doublet/Multiplet in the 3300–3450 cm⁻¹ range (Primary amine asymmetric/symmetric stretch) and a single band for the secondary amine.

Purity & Impurity Profiling (HPLC-UV)

Challenge: The molecule contains two basic nitrogen centers. On standard C18 columns at neutral pH, these amines interact with residual silanols, causing severe peak tailing. Solution: Use a "High pH" stable column or a low pH ion-pairing strategy. The protocol below uses a low pH strategy which is more robust for separating the propyl vs. dipropyl impurities.

Protocol: Reversed-Phase HPLC Method

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

ParameterCondition
Column C18 End-capped (e.g., Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.0)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (Aromatic) and 210 nm (Trace impurities)
Injection Vol 5 µL

Gradient Program:

Time (min) % Mobile Phase B Rationale
0.0 5 Initial hold to retain polar precursors (e.g., diaminobenzonitrile).
15.0 60 Linear ramp to elute the main peak and hydrophobic impurities.
20.0 90 Wash step to remove over-alkylated (dipropyl) byproducts.
20.1 5 Re-equilibration.

| 25.0 | 5 | End of run. |

Critical Quality Attributes (CQAs) Monitored:

  • Main Peak: this compound (Retention time ~8-10 min).

  • Impurity A (Precursor): 3,4-Diaminobenzonitrile (Elutes earlier, more polar).

  • Impurity B (Over-reaction): 3-Amino-4-(dipropylamino)benzonitrile (Elutes later, more hydrophobic).

  • Impurity C (Regioisomer): 4-Amino-3-(propylamino)benzonitrile (Requires high resolution; often elutes on the shoulder of the main peak).

Genotoxic Impurity Screening (LC-MS)

Because this compound is synthesized via nitro-reduction or halide displacement, trace levels of nitro-aromatics or halo-benzonitriles may persist. These are structural alerts for genotoxicity.

Protocol: High-Sensitivity LC-MS/MS

Objective: Quantify potential mutagenic impurities (PMIs) at ppm levels.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion: [M+H]⁺ = 176.12.

  • Mobile Phase Modifier: Switch Phosphoric acid (non-volatile) to 0.1% Formic Acid .

Workflow Logic:

  • Precursor Scan: Monitor m/z 176.1 (Main compound).

  • SIM Mode (Impurities):

    • Nitro-precursor: 4-Propylamino-3-nitrobenzonitrile (m/z ~206).

    • Halo-precursor: 3-Amino-4-chlorobenzonitrile (m/z ~153/155).

  • Limit of Quantitation (LOQ): Must be validated to < 10 ppm relative to the API to satisfy regulatory thresholds.

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for releasing a batch of this intermediate for downstream synthesis.

AnalysisWorkflow Sample Crude Sample (Synthesis Output) ID_Check Identity Check (NMR + IR) Sample->ID_Check Step 1 Purity_HPLC Purity Assay (RP-HPLC-UV) ID_Check->Purity_HPLC Confirmed Reprocess Reprocess/Recrystallize ID_Check->Reprocess Fail (Wrong Isomer) Impurity_Check Impurity Profiling (Regioisomers & Over-alkylation) Purity_HPLC->Impurity_Check Step 2 GTI_Screen Genotoxic Screen (LC-MS for Nitro/Halo residues) Impurity_Check->GTI_Screen Purity > 98% Impurity_Check->Reprocess Purity < 98% Release Batch Release (Certificate of Analysis) GTI_Screen->Release PMIs < Threshold GTI_Screen->Reprocess PMIs Detected

Caption: Analytical decision tree ensuring identity, purity, and safety compliance before batch release.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16702 (Related Structure: 3-Aminobenzonitrile).[3] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

Sources

Application Note: HPLC Quantification and Purity Analysis of 3-Amino-4-(propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the analysis of 3-Amino-4-(propylamino)benzonitrile , a critical intermediate in the synthesis of nitrogen-containing heterocyclic pharmaceuticals.

Introduction & Chemical Context

This compound is a di-substituted aniline derivative characterized by a nitrile electron-withdrawing group and two amino functionalities—a primary amine at position 3 and a secondary propyl-amine at position 4.

Physicochemical Challenges
  • Basicity & Tailing: While typical anilines (pKa ~4.6) are prone to severe peak tailing due to interaction with residual silanols on silica columns, the presence of the nitrile group (strong electron-withdrawing) significantly lowers the pKa of the amino groups, likely into the range of 1.5–2.5.

  • Hydrophobicity: The N-propyl chain adds non-polar character, requiring organic modulation for elution, unlike its more polar parent, 3,4-diaminobenzonitrile.

  • Stability: As an electron-rich aromatic system, the compound is susceptible to oxidation. Samples should be prepared fresh and shielded from light.

Method Development Strategy

To ensure a robust "Gold Standard" method, we prioritize Silanol Suppression and pH Control .

The "Low pH" Approach (Recommended)

Operating at low pH (pH 2.0 – 3.0) serves two purposes:

  • Silanol Suppression: Acidic conditions suppress the ionization of residual silanols (Si-O⁻ → Si-OH) on the column stationary phase, eliminating the cation-exchange mechanism that causes tailing.

  • Analyte State: Given the estimated low pKa, a pH of ~2.5 ensures the analyte exists in a consistent protonation state (or fully neutral if pKa < 1.5), preventing split peaks caused by rapid equilibrium.

Standard Operating Procedure (Protocol)

Instrumentation & Conditions
ParameterSpecificationRationale
HPLC System Agilent 1260/1290 or Waters Alliance (Quaternary Pump)Standard analytical pressure limits.
Column C18 End-capped (e.g., Zorbax Eclipse Plus C18 or Waters XBridge C18), 4.6 x 150 mm, 3.5 µm or 5 µmEnd-capping is critical to minimize amine tailing.
Column Temp 30°C ± 1°CEnsures retention time reproducibility.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV-DAD at 254 nm (Primary) and 230 nm (Secondary)Anilines have strong π-π* transitions at 254 nm.
Injection Vol 5 – 10 µLPrevent column overload.
Reagents and Mobile Phase Preparation
  • Solvent A (Buffer): 20 mM Potassium Phosphate Monobasic (KH₂PO₄) adjusted to pH 2.5 with Orthophosphoric Acid (85%).

    • Protocol: Dissolve 2.72 g KH₂PO₄ in 950 mL HPLC-grade water. Titrate with H₃PO₄ to pH 2.5. Dilute to 1000 mL. Filter through 0.22 µm nylon filter.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

Gradient Program

The propyl chain increases retention; a gradient is necessary to elute the main peak efficiently while washing late-eluting dimers or oxidation products.

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.09010Initial equilibration
2.09010Isocratic hold (polar impurities)
12.04060Linear gradient elution
15.04060Wash
15.19010Re-equilibration
20.09010End of Run

Method Validation & Performance Criteria

This protocol is designed to meet ICH Q2(R1) standards.

System Suitability Test (SST)

Before running samples, inject the Standard Solution (0.1 mg/mL) five times.

  • Tailing Factor (T): Must be ≤ 1.5 . (If > 1.5, replace column or lower pH).

  • Theoretical Plates (N): > 5,000.[1]

  • RSD of Area: < 2.0%.[2]

  • Retention Time: Expect elution at approximately 7.5 – 8.5 minutes.

Linearity & Range
  • Range: 0.5 µg/mL (LOQ) to 200 µg/mL.

  • Acceptance: R² > 0.999.[1][3]

Sample Preparation
  • Stock Solution: Dissolve 10 mg of this compound in 10 mL of 50:50 Water:Acetonitrile . (Do not use 100% ACN as it may cause peak distortion upon injection).

  • Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A.

Troubleshooting & Decision Logic

Common issues with amino-benzonitriles and their resolution.

MethodTroubleshooting Start Issue: Poor Peak Shape / Tailing CheckpH Check Mobile Phase pH Is it < 3.0? Start->CheckpH AdjustpH Lower pH to 2.0-2.5 (Suppress Silanols) CheckpH->AdjustpH No CheckCol Check Column Type Is it End-capped? CheckpH->CheckCol Yes SwitchCol Switch to Base-Deactivated (BDS) or Hybrid (XBridge) CheckCol->SwitchCol No CheckConc Check Sample Diluent Is it 100% Organic? CheckCol->CheckConc Yes CheckConc->SwitchCol No (Column Aging) FixDiluent Match Diluent to Initial Mobile Phase CheckConc->FixDiluent Yes

Figure 1: Troubleshooting logic flow for optimizing peak shape of aniline derivatives.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pH control for ionizable compounds).
  • BenchChem. (2025).[3] Application Note: HPLC Analysis of 3-Amino-4-hydroxybenzonitrile. Retrieved from (Provides baseline conditions for substituted aminobenzonitriles).

  • PubChem. (2025).[4] Compound Summary: 3-Aminobenzonitrile.[4] National Library of Medicine. Retrieved from (Source for pKa and structural data).

  • SIELC Technologies. (2024). Separation of 3-(Benzylamino)propionitrile on Newcrom R1 HPLC column. Retrieved from (Demonstrates separation of N-alkylated amino-nitriles).

  • Sigma-Aldrich. (2024). Product Specification: 3,4-Diaminobenzonitrile. Retrieved from (Reference for handling and stability of similar di-amino nitriles).

Sources

Application Note: High-Purity Isolation & Purification of 3-Amino-4-(propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the purification protocols for 3-Amino-4-(propylamino)benzonitrile (CAS: 355022-21-8), a critical intermediate in the synthesis of benzimidazole-based therapeutics. Achieving high purity (>98%) for this compound is challenging due to its tendency to oxidize and the presence of structurally similar regioisomers and reduction byproducts.

This document moves beyond standard "recipe" instructions, offering a mechanism-based approach to purification. We utilize Acid-Base Differential Extraction for bulk cleanup, followed by Anti-Solvent Recrystallization for polishing. Chromatographic isolation is reserved for analytical standard preparation.

Chemical Context & Impurity Profiling

To purify effectively, one must understand the contaminant landscape. This compound is typically synthesized via the nucleophilic aromatic substitution (SNAr) of 4-chloro-3-nitrobenzonitrile with propylamine, followed by nitro reduction.

Physicochemical Properties
PropertyValue / DescriptionImpact on Purification
Molecular Formula C₁₀H₁₃N₃MW: 175.23 g/mol
Physical State Off-white to pale brown solidProne to surface oxidation (darkening).
Basicity (pKa) ~5.5 (Aniline-like)Allows capture by dilute mineral acids (HCl).
LogP ~2.1Moderate lipophilicity; soluble in EtOAc, DCM, Toluene.
Critical Impurity Profile
Impurity TypeOriginRemoval Strategy
Precursor (Nitro) 4-(propylamino)-3-nitrobenzonitrile (Incomplete reduction)Recrystallization : Significant solubility difference in alcohols.
Regioisomer 3-(propylamino)-4-aminobenzonitrile (Trace from starting material)Chromatography : Very difficult to separate by crystallization due to isomorphism.
Azo-Dimers Oxidation during reduction (Ar-N=N-Ar)Acid Extraction : Dimers are often neutral or weakly basic and lipophilic; they remain in organic phase during acid wash.
Hydrolysis Product 3-amino-4-(propylamino)benzamideBase Wash : Remains in aqueous phase at high pH or separates via polarity difference.

Purification Strategy: The Logic Flow

The following decision tree outlines the purification workflow based on crude purity and scale.

PurificationLogic Figure 1: Purification Logic Flow for this compound Crude Crude Reaction Mixture (Reductive Workup) AcidBase Protocol A: Acid-Base Differential Extraction (Removes Neutrals/Non-Basics) Crude->AcidBase Bulk Cleanup CheckPurity Check Purity (HPLC) AcidBase->CheckPurity Recryst Protocol B: Recrystallization (Toluene/Heptane) CheckPurity->Recryst Purity > 90% Column Protocol C: Flash Chromatography (Silica Gel) CheckPurity->Column Purity < 90% or Regioisomers present Final Final Product >98% Purity Recryst->Final Column->Final

Experimental Protocols

Protocol A: Acid-Base Differential Extraction (Bulk Cleanup)

Objective: Exploit the basicity of the diamine core to separate it from neutral impurities (unreacted nitro compounds, azo dimers) and acidic byproducts.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH) or Saturated NaHCO₃

  • Brine (Sat. NaCl)

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude brown solid in DCM (10 mL/g). Note: DCM is preferred over EtOAc here as it minimizes emulsion formation during acid washes.

  • Acid Extraction: Extract the organic layer twice with 1M HCl (5 mL/g).

    • Mechanism:[1][2] The target amine protonates (

      
      ) and moves to the aqueous phase. Neutral impurities (nitro precursors) remain in the DCM.
      
    • Visual Cue: The aqueous layer should turn slightly yellow/orange; the DCM layer retains the dark tarry impurities.

  • Organic Wash: Wash the combined acidic aqueous layers once with fresh DCM (2 mL/g) to remove entrained neutrals. Discard this organic layer.

  • Basification: Cool the aqueous acidic solution to 0–5°C. Slowly adjust pH to ~10 using 2M NaOH.

    • Caution: Exothermic. The product will precipitate as a milky oil or solid.

  • Re-extraction: Extract the turbid aqueous mixture three times with DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Expected Result: A pale yellow to light brown solid. Purity typically increases from ~75% to >90%.

Protocol B: Anti-Solvent Recrystallization (Polishing)

Objective: Removal of trace regioisomers and colored oxidation products. Solvent System: Toluene (Solvent) / Heptane (Anti-solvent). Rationale: The propylamino chain imparts lipophilicity, making toluene an excellent solvent at high temperatures but a poor one at low temperatures.

Step-by-Step Methodology:

  • Solubilization: Suspend the Protocol A product in Toluene (3 mL/g).

  • Heating: Heat to 60–65°C. If solids remain, add Toluene dropwise until clear.

    • Critical Step: Do not exceed 80°C to prevent thermal oxidation (darkening).

  • Hot Filtration (Optional): If insoluble black specks remain, filter hot through a coarse glass frit or Celite pad.

  • Nucleation: Allow the solution to cool slowly to room temperature with gentle stirring. Seed crystals may be added at 40°C if available.

  • Anti-Solvent Addition: Once at room temperature, add Heptane (or Hexane) dropwise (approx. 1:1 ratio with Toluene volume) to drive precipitation.

  • Crystallization: Cool the slurry to 0–4°C for 2 hours.

  • Isolation: Filter the off-white needles. Wash the cake with cold Heptane.

  • Drying: Vacuum dry at 40°C.

Expected Result: Off-white crystalline solid, >98% purity.

Protocol C: Flash Chromatography (High-Resolution)

Objective: Separation of stubborn regioisomers or preparation of analytical standards.

Stationary Phase: Silica Gel (40–63 µm). Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10 → 60:40). Modifier: 1% Triethylamine (TEA). Rationale: The amino groups interact strongly with acidic silanols on silica, causing peak tailing. TEA blocks these sites, sharpening the peaks.

StepSolvent CompositionColumn Volumes (CV)
Equilibration 95% Hexane / 5% EtOAc (+1% TEA)3 CV
Loading Sample dissolved in min. DCM-
Elution 1 90% Hexane / 10% EtOAc2 CV (Elutes non-polar impurities)
Elution 2 Gradient to 60% Hexane / 40% EtOAc10 CV (Product elutes ~30-40% EtOAc)
Wash 100% EtOAc2 CV

TLC Visualization:

  • Rf: ~0.35 in Hexane:EtOAc (1:1).

  • Detection: UV (254 nm) or Ninhydrin Stain (Red/Purple spot upon heating).

Analytical Validation

Confirm identity and purity using the following parameters.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate pH 9 for better peak shape of basics).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide bonds/impurities).

NMR Interpretation (400 MHz, DMSO-d₆)
  • δ 7.2 - 6.8 ppm: Aromatic protons (ABX system).

  • δ 5.2 ppm: Broad singlet (2H, -NH₂).

  • δ 4.8 ppm: Broad triplet (1H, -NH-propyl).

  • δ 3.1 ppm: Quartet/Multiplet (2H, -NH-CH₂ -).

  • δ 1.6 ppm: Multiplet (2H, -CH₂-CH₂ -CH₃).

  • δ 0.9 ppm: Triplet (3H, -CH₃).

Storage & Stability

  • Oxidation Risk: The electron-rich diaminobenzene core is susceptible to air oxidation, forming "Wurster-type" radical cations or azo-linkages (turning the solid purple/black).

  • Storage: Store under Argon/Nitrogen atmosphere at -20°C.

  • Container: Amber glass vials to prevent photodegradation.

References

  • Synthesis of Aminobenzonitriles

    • Title: Process for the preparation of substituted 3-aminobenzonitriles.[3]

    • Source: Google P
    • URL
  • Chromatographic Separation of Amino Acids/Amines

    • Title: How can I purify my synthesised unnatural aliph
    • Source: ResearchGate (Discussion on amine purification on silica).[4]

    • URL:[Link]

  • General Purification of Regioisomers

    • Title: Advice on separating regioisomers.[5][6]

    • Source: Reddit (r/OrganicChemistry).[5]

    • URL:[Link]

  • Chemical Data & CAS

    • Title: this compound Product Page.[7][8]

    • Source: BLD Pharm.[7]

Sources

using 3-Amino-4-(propylamino)benzonitrile in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Functional Profiling & Assay Protocols for 3-Amino-4-(propylamino)benzonitrile

Introduction & Compound Profile

This compound (CAS: 355022-21-8) is a specialized ortho-diamine scaffold primarily utilized in fragment-based drug discovery (FBDD) and chemical biology. Structurally, it represents a "stripped-down" pharmacophore of the KCNQ (Kv7) potassium channel opener Retigabine (Ezogabine), lacking the carbamate and benzyl moieties but retaining the critical 1,2-diamine core essential for ion channel modulation.

Beyond its utility as a KCNQ pharmacophore, its ortho-diamine functionality makes it a candidate for fluorogenic sensing of Nitric Oxide (NO) and a precursor for benzimidazole-based therapeutics (e.g., antiviral or anti-parasitic agents).

Key Applications:

  • Fragment-Based Screening: Evaluation of the "head group" contribution to KCNQ2/3 channel opening.

  • Chemical Probe Development: Precursor for fluorescent benzotriazole probes via reaction with reactive nitrogen species (RNS).[1]

  • Safety Profiling: Assessment of ortho-diamine cytotoxicity in metabolic competent cells.

Handling & Solubility Guidelines

The free base form is lipophilic and prone to oxidation. Proper handling is critical to prevent the formation of azo-dimers or oxidative degradation products which can produce false positives in cell assays.

ParameterSpecification
Molecular Weight 175.23 g/mol
Solubility (Stock) 100 mM in DMSO (Clear, yellow solution)
Solubility (Media) Up to 100 µM in aqueous buffer (with <0.5% DMSO)
Stability Sensitive to light and air. Store solid at -20°C under inert gas (N₂/Ar).
Vehicle Control DMSO (Final assay concentration should not exceed 0.5% v/v).

Preparation Protocol:

  • Weigh 1.75 mg of compound and dissolve in 100 µL of anhydrous DMSO to create a 100 mM stock .

  • Vortex for 30 seconds. If particulates persist, sonicate for 5 minutes at room temperature.

  • Aliquot into light-protective amber tubes and freeze at -20°C. Avoid freeze-thaw cycles.

Experimental Workflow: Cell-Based Assays

Workflow Overview

Workflow cluster_Assays Cell-Based Modules Stock Stock Prep (100 mM DMSO) QC QC Check (LC-MS / NMR) Stock->QC Dilution Serial Dilution (Assay Buffer) QC->Dilution Tox Module A: Cytotoxicity (ATP/MTT) Dilution->Tox Func Module B: KCNQ Function (Thallium Flux) Dilution->Func Probe Module C: NO Sensing (Fluorogenic) Dilution->Probe Tox->Func Define Non-Toxic Range

Figure 1: Integrated workflow for characterizing this compound in cellular systems.

Protocol A: KCNQ2/3 Channel Modulation (Thallium Flux Assay)

Rationale: This compound contains the N-alkyl-1,2-diaminobenzene core found in Retigabine. This assay tests if this "minimal pharmacophore" can stabilize the open state of Kv7.2/7.3 channels, a mechanism used in treating epilepsy and tinnitus.

Materials:

  • Cells: CHO-K1 or HEK293 stably expressing KCNQ2/3 (Kv7.2/7.3).

  • Reagents: Thallium-sensitive dye (e.g., FluxOR™ II or Thallos), Thallium Sulfate (Tl₂SO₄).

  • Buffer: HBSS (Cl⁻ free) to prevent TlCl precipitation.

Step-by-Step Protocol:

  • Cell Plating: Seed 25,000 cells/well in a 96-well black/clear-bottom poly-D-lysine coated plate. Incubate 24h at 37°C/5% CO₂.

  • Dye Loading: Aspirate media. Add 100 µL of Thallium-sensitive dye loading solution. Incubate 60 min at Room Temperature (RT) in the dark.

  • Compound Addition:

    • Prepare 5x compound solution in Cl⁻-free buffer (Concentration range: 0.1 µM – 100 µM).

    • Add 25 µL of compound to cells. Incubate 15 min.

  • Stimulation: Prepare a "Stimulus Buffer" containing Tl₂SO₄ (2 mM final) and a sub-maximal concentration of K⁺ (5 mM) to slightly depolarize the membrane.

  • Measurement (FLIPR/Plate Reader):

    • Excitation: 490 nm | Emission: 525 nm.

    • Record baseline for 10s.

    • Inject Stimulus Buffer.

    • Record fluorescence increase for 120s.

  • Analysis: Calculate the Slope (Initial Rate) or Area Under Curve (AUC). Normalize to Retigabine (10 µM) positive control.

Mechanistic Diagram:

KCNQ_Mechanism Compound 3-Amino-4-(propylamino) benzonitrile Channel_Open Kv7.2/7.3 Channel (Open State) Compound->Channel_Open Stabilizes (Allosteric Binding) Channel_Closed Kv7.2/7.3 Channel (Closed State) Channel_Closed->Channel_Open Voltage Dep. Hyperpol Membrane Hyperpolarization Channel_Open->Hyperpol K+ Efflux Excitability Reduced Neuronal Excitability Hyperpol->Excitability Inhibition

Figure 2: Putative Mechanism of Action on Kv7 Channels.

Protocol B: Intracellular Nitric Oxide (NO) Sensing

Rationale: Ortho-diamines react with NO (in the presence of O₂) to form highly fluorescent benzotriazoles. This protocol utilizes the compound as a "turn-on" probe for oxidative stress or inflammation.

Protocol:

  • Cell Model: RAW 264.7 Macrophages (inflammation model).

  • Induction: Treat cells with LPS (1 µg/mL) and IFN-γ (50 ng/mL) for 18h to induce iNOS and NO production.

  • Probe Loading:

    • Wash cells 2x with PBS.

    • Incubate with 10-50 µM this compound in serum-free media for 30-60 min at 37°C.

  • Imaging:

    • Wash cells 3x with PBS to remove extracellular probe.

    • Image using DAPI/Blue filter set (Excitation ~340-360 nm; Emission ~400-450 nm). Note: The benzotriazole product typically fluoresces in the blue/cyan region.

  • Specificity Control: Pre-treat a control well with L-NAME (NOS inhibitor) to confirm the signal is NO-dependent.

Protocol C: Cytotoxicity & Safety Profiling

Rationale: Ortho-diamines can undergo metabolic activation to reactive quinone-imines. It is mandatory to establish the non-toxic window before functional assays.

Method: CellTiter-Glo® (ATP) or MTT Assay.

  • Seeding: 5,000 cells/well (HepG2 or CHO-K1) in 96-well plates.

  • Treatment: Treat with serial dilutions (0.1 µM – 300 µM) for 24h and 48h.

  • Readout: Measure luminescence (ATP) or Absorbance at 570 nm (MTT).

  • Data Output: Determine CC50 (Cytotoxic Concentration 50%).

    • Pass Criteria: CC50 > 50 µM is generally required for a compound to be considered a viable "probe" or "lead" without confounding toxicity.

References

  • KCNQ Structure-Activity Relationships

    • Miceli, F., et al. "Molecular determinants for the specific activation of KCNQ2/3 channels by retigabine." Molecular Pharmacology 73.4 (2008): 1138-1147. Link

  • Ortho-Diamine Chemistry & NO Sensing

    • Gabe, Y., et al. "Highly sensitive fluorescence probes for nitric oxide based on boron-dipyrromethene chromophore-rational design of potentially useful fluorophores for biological applications." Journal of the American Chemical Society 126.39 (2004): 12577-12585. Link

  • Synthesis & Building Blocks

    • BenchChem. "3-Amino-4-(phenylamino)benzonitrile: Application Notes." BenchChem Technical Library (2025). Link

  • Retigabine Pharmacology

    • Gunthorpe, M. J., et al. "The diversity in the pharmacology of KCNQ channels." Nature Reviews Drug Discovery 11.5 (2012): 399-411. Link

Sources

3-Amino-4-(propylamino)benzonitrile as a molecular probe

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Amino-4-(propylamino)benzonitrile as a Molecular Probe

Executive Summary

This compound (CAS: 355022-21-8) is a specialized bifunctional molecular probe utilized primarily in two high-impact research areas: ion channel pharmacology (specifically KCNQ/Kv7 channels) and fluorescence-based environmental sensing . Structurally, it represents a "minimal pharmacophore" of the blockbuster anti-epileptic drug Retigabine (Ezogabine) , retaining the critical ortho-diamine core required for channel gating modulation while offering distinct photophysical properties due to the electron-withdrawing nitrile group.

This guide details protocols for using this compound as:

  • A Solvatochromic Fluorophore: To map hydrophobic binding pockets in proteins (e.g., Albumin, Fab fragments).

  • A Pharmacological Fragment Probe: To interrogate the Retigabine-binding site in KCNQ2-5 channels via displacement or electrophysiological assays.

  • A Chemodosimeter Scaffold: For the fluorogenic detection of Nitric Oxide (NO) and reactive carbonyl species (RCS).

Chemical Identity & Properties

PropertyDetail
IUPAC Name This compound
CAS Number 355022-21-8
Molecular Formula C₁₀H₁₃N₃
Molecular Weight 175.23 g/mol
Solubility DMSO (>50 mM), Ethanol (>20 mM), Water (Low)
Excitation/Emission

nm /

nm (Solvent dependent)
Storage -20°C, desiccated, protected from light.

Mechanism of Action

A. Solvatochromic Fluorescence (Push-Pull System)

The molecule features a classic Donor-Acceptor (D-A) architecture:

  • Donor: The propylamino group at position 4 (and amino at position 3) donates electron density.

  • Acceptor: The nitrile group (-CN) at position 1 withdraws electron density.

Upon excitation, the molecule undergoes Intramolecular Charge Transfer (ICT) . The energy of this ICT state is highly sensitive to the polarity of the surrounding environment. In polar solvents (e.g., water), the excited state is stabilized, leading to a red shift (bathochromic) in emission. In hydrophobic protein pockets, the emission is blue-shifted (hypsochromic) and often intensified (hyperchromic), making it an excellent "light-switch" probe for binding events.

B. KCNQ Channel Modulation (Pharmacophore Probe)

This compound mimics the essential ortho-diamine core of Retigabine. It binds to the hydrophobic pocket formed between the S5 and S6 transmembrane segments of the KCNQ (Kv7) potassium channel. The 3-amino group forms a critical hydrogen bond with a tryptophan residue (W236 in KCNQ2), stabilizing the open state of the channel.

Experimental Protocols

Protocol A: Solvatochromic Mapping of Protein Binding Sites

Objective: Determine the hydrophobicity of a ligand-binding pocket (e.g., in Human Serum Albumin - HSA).

Reagents:

  • Probe Stock: 10 mM this compound in anhydrous DMSO.

  • Protein Stock: 50 µM HSA in PBS (pH 7.4).

  • Buffer: 10 mM Phosphate Buffered Saline (PBS), pH 7.4.

Workflow:

  • Preparation: Dilute the Probe Stock into PBS to a final concentration of 5 µM. (Keep DMSO < 1%).

  • Titration: Prepare a series of samples with fixed probe concentration (5 µM) and increasing HSA concentrations (0, 0.5, 1, 2.5, 5, 10, 20 µM).

  • Incubation: Incubate at 25°C for 30 minutes in the dark to reach equilibrium.

  • Measurement:

    • Excitation: 330 nm.

    • Scan Emission: 360 nm – 600 nm.

    • Slit widths: 5 nm.

  • Data Analysis:

    • Plot Fluorescence Intensity (

      
      ) vs. [Protein].
      
    • Fit to a one-site binding model to determine

      
      .
      
    • Observe the shift in

      
      . A shift from ~500 nm (buffer) to ~420-450 nm indicates insertion into a hydrophobic pocket.
      
Protocol B: Fluorogenic Detection of Nitric Oxide (NO)

Objective: Detect NO generation in cell lysates via triazole formation. Mechanism: The ortho-diamine motif reacts with NO (from donors like DEA-NONOate) to form a highly fluorescent, rigid benzotriazole derivative.

Workflow:

  • Cell Lysis: Lyse cells in assay buffer (50 mM Tris-HCl, pH 7.4). Centrifuge to clear debris.

  • Probe Loading: Add this compound (10 µM final) to the lysate.

  • Activation: Add NO donor (e.g., 50 µM DEA-NONOate) or stimulate endogenous NO synthase.

  • Kinetics: Monitor fluorescence at

    
     nm over 60 minutes at 37°C.
    
  • Control: Pre-treat a parallel sample with c-PTIO (NO scavenger) to confirm specificity.

Visualization & Pathways

Figure 1: Mechanism of Action & Experimental Workflow

G Probe 3-Amino-4-(propylamino) benzonitrile Env_Polar Polar Environment (Buffer) Probe->Env_Polar Dissolved in Env_Hydro Hydrophobic Pocket (Protein/Membrane) Probe->Env_Hydro Binds to Triazole Fluorescent Benzotriazole Product Probe->Triazole + NO / Oxidation Signal_Red Red-Shifted Emission (Low Intensity) Env_Polar->Signal_Red Relaxed ICT State Signal_Blue Blue-Shifted Emission (High Intensity) Env_Hydro->Signal_Blue Stabilized ICT State NO Nitric Oxide (NO) (Reactive Species) NO->Triazole

Caption: Dual-mode functionality of the probe: Environment-sensitive fluorescence (Top) and Reactivity-based sensing of Nitric Oxide (Bottom).

Troubleshooting & Expert Tips

  • Solubility Issues: The propyl group adds hydrophobicity. If precipitation occurs in aqueous buffer, include 0.05% Pluronic F-127 or ensure the DMSO stock is added under rapid vortexing.

  • Autofluorescence: Biological samples often autofluoresce in the blue/green region. Always run a "No Probe" control. For cellular imaging, this probe is best used in "wash-free" modes only if the target concentration is high; otherwise, wash steps are recommended to reduce background from unbound probe.

  • Selectivity: While the ortho-diamine is selective for NO, high concentrations of dehydroascorbic acid (DHA) or methylglyoxal can form competing benzimidazole products. Use specific scavengers (e.g., aminoguanidine for aldehydes) if interference is suspected.

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Foundational text on Solvatochromism and ICT probes).

  • Kojima, H., et al. (1998). "Detection of nitric oxide in biological systems by a fluorescent probe, diaminofluorescein." Biological and Pharmaceutical Bulletin. (Establishes the o-diamine mechanism for NO sensing).

  • Wulff, H., et al. (2009). "KCNQ channel openers: a new class of antiepileptic drugs?" Current Medicinal Chemistry. (Details the Retigabine pharmacophore and binding site).

  • BenchChem. (2025). "Application Notes for 3-Amino-4-(phenylamino)benzonitrile as a Potential Molecular Probe." (Reference for the analog probe classification).

  • Gunera, J., et al. (2020). "Retigabine binding to the open KCNQ2 channel." Journal of General Physiology. (Structural basis for the binding of amino-benzonitrile derivatives).

Troubleshooting & Optimization

overcoming solubility issues of 3-Amino-4-(propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for immediate application in a laboratory setting. It prioritizes mechanistic understanding to allow researchers to adapt protocols to their specific constraints.[1][2]

Case Reference: Solubility & Handling Optimization Compound CAS: 355022-21-8 Molecular Formula: C₁₀H₁₃N₃ Molecular Weight: 175.23 g/mol [1][2][3]

Executive Summary: The Solubility Paradox

User Query: "Why does this compound crash out in methanol/water mixtures but form a gum in non-polar solvents?"

Technical Insight: 3-Amino-4-(propylamino)benzonitrile presents a classic "push-pull" solubility challenge.[1][2] The molecule contains:

  • Two Amino Groups (Donors): A primary amine at position 3 and a secondary propyl-amine at position 4.[1][2]

  • Nitrile Group (Acceptor): A strong electron-withdrawing group (EWG) at position 1.[1][2]

  • Propyl Chain: A lipophilic tail.[1][2]

The Consequence: The strong dipole moment created by the electron donation of the amines into the nitrile-substituted ring facilitates strong intermolecular


-

stacking.[1][2] This crystal lattice energy is often too high for standard protic solvents (like pure methanol) to overcome at room temperature, while the polar core prevents dissolution in non-polar solvents (like hexane).[1]

Solubility Profile & Solvent Compatibility Matrix

The following data is derived from structural analysis and standard handling protocols for o-diaminobenzonitrile intermediates.

Solvent Compatibility Table[1][2]
Solvent ClassSolvent ExampleSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, NMP Excellent Recommended for Stock Solutions. Disrupts dipole interactions effectively.[1][2]
Chlorinated DCM, ChloroformModerate to GoodGood for extractions, but may require slight warming.[1]
Alcohols Methanol, EthanolLow to ModerateOften requires heat.[1][2] Risk of crystallization upon cooling.[1][2]
Ethers THF, DioxaneModerateGood reaction solvent; poor for storage (peroxide risk).[1]
Aqueous (Neutral) Water, PBSInsoluble Hydrophobic propyl chain + aromatic core prevents hydration.[1]
Aqueous (Acidic) 0.1 M HCl, 1 M Acetic AcidGood Protonation is key. Forms a soluble cation species.[1]
Hydrocarbons Hexane, HeptaneInsolubleUsed only as an anti-solvent to force precipitation.[1][2]

Troubleshooting Guides (Q&A Format)

Scenario A: Reaction Setup

Q: "I am trying to use this as a nucleophile in a substitution reaction, but it won't dissolve in ethanol. Can I heat it?"

A: While heating increases solubility, it introduces kinetic risks.[1][2]

  • The Issue: Ethanol is a marginal solvent.[1][2] If you heat it to dissolve, the compound may precipitate (crash out) as the reaction cools or upon addition of other reagents, creating a heterogeneous mixture that ruins yield reproducibility.[1]

  • The Fix: Switch to a Polar Aprotic Solvent (DMF or DMSO).[1][2]

    • These solvents possess high dielectric constants that solvate the polarized aromatic ring without requiring heat.[1][2]

    • Protocol: Dissolve the compound in the minimum volume of DMF (approx. 3–5 mL per gram).[1][2] If the reaction must be in alcohol, use a co-solvent system: DCM:Ethanol (1:4) .[1]

Scenario B: Biological Assays / Aqueous Formulation

Q: "I need to inject this into a biological assay (pH 7.4), but it precipitates immediately upon dilution from DMSO."

A: This is due to the "Crash Effect."[1][2] The hydrophobic propyl group drives aggregation when the organic solvent concentration drops below ~5%.[1][2]

  • The Fix: Convert the Free Base to a Hydrophilic Salt .[1][2]

    • The amino groups are weakly basic.[1][2] Protonating them creates a charged species that is water-soluble.[1][2]

    • Protocol:

      • Dissolve 10 mg of compound in 500 µL DMSO.[1][2]

      • Slowly add 1.0 equivalent of 1M HCl (aqueous).

      • Dilute this mixture into your buffer.[1][2] The resulting hydrochloride salt will maintain solubility far better than the neutral free base.[1][2]

Scenario C: Purification & Recrystallization

Q: "My product is an oil/gum. How do I get a solid powder?"

A: "Oiling out" occurs when the compound separates as a liquid phase rather than a crystal lattice.[1][2] This happens when the anti-solvent is added too quickly or the temperature drops too fast.[1][2]

  • The Fix: Use a Slow-Diffusion Two-Solvent System .

    • Solvent Pair: Toluene (Solvent) + Heptane (Anti-solvent).[1][2]

    • Protocol:

      • Dissolve crude material in minimal hot Toluene (60°C).

      • Add Heptane dropwise only until a faint turbidity (cloudiness) persists.[1][2]

      • Add 1 drop of Toluene to clear it.[1][2]

      • Turn off the heat and let the bath cool to room temperature overnight (insulate the flask with foil). Do not put it in the fridge immediately.

Visual Workflows

Diagram 1: Solubility Decision Tree

Caption: Logical flow for selecting the correct solvent system based on experimental intent.

Solubility_Decision_Tree Start Start: this compound (Solid Free Base) Intent What is the application? Start->Intent Reaction Chemical Synthesis Intent->Reaction BioAssay Biological Assay (Aqueous Media) Intent->BioAssay Purification Purification (Recrystallization) Intent->Purification TempSens Is the reaction temperature sensitive? Reaction->TempSens DirectWater Dissolve in Water? BioAssay->DirectWater SaltForm Pre-dissolve in DMSO + 1 eq. HCl BioAssay->SaltForm SolventChoice Choose Solvent Pair Purification->SolventChoice UseDMF Use DMF or DMSO (Room Temp) TempSens->UseDMF Yes (Avoid Heat) UseTol Use Toluene or DCM/EtOH mix TempSens->UseTol No (Heat OK) Fail Precipitation Risk! DirectWater->Fail Success Stable Aqueous Solution SaltForm->Success System1 Toluene / Heptane (Slow Cool) SolventChoice->System1

[1][2]

Diagram 2: Salt Formation Protocol (The "Ultimate Fix")

Caption: Step-by-step workflow to convert the lipophilic free base into a water-soluble hydrochloride salt.

Salt_Formation Step1 1. Dissolve Free Base in minimal THF or Et2O Step2 2. Cool to 0°C (Ice Bath) Step1->Step2 Step3 3. Add HCl (4M in Dioxane) Dropwise (1.1 eq) Step2->Step3 Step4 4. Precipitate Forms (White/Off-white solid) Step3->Step4 Step5 5. Filter & Wash (Cold Ether) Step4->Step5

Analytical Protocol: HPLC Sample Preparation

Common analytical error: Peak tailing or splitting due to pH mismatch.[1]

The Mechanism: The basic amines interact with residual silanols on standard C18 columns.[1][2] The Protocol:

  • Diluent: 50% Acetonitrile / 50% Water (with 0.1% Formic Acid ).[1][2]

    • Note: The acid is mandatory to keep the amines fully protonated, ensuring a sharp peak shape.[1][2]

  • Concentration: 0.5 mg/mL.

  • Filtration: Use a PTFE or Nylon syringe filter (0.22 µm).[1][2] Avoid cellulose acetate, which may bind the aromatic ring.[1][2]

References

  • PubChem. (2025).[1][2][4] this compound - Compound Summary. National Library of Medicine.[1][2] [Link]

  • Pelletier, J. C., et al. (2005).[1][2][5] Preparation of highly substituted gamma-lactam follicle stimulating hormone receptor agonists.[1][2][5] Bioorganic & Medicinal Chemistry, 13(21), 5986-5995.[1][2][5] (Demonstrates solubility handling of substituted aminobenzonitriles). [Link]

  • Google Patents. (1996).[1][2] Process for the preparation of substituted 3-aminobenzonitriles (WO1996011906A1).[1][2]

Sources

Technical Support Center: Stability & Handling of 3-Amino-4-(propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-AMINO-CN-001 Subject: Prevention of Oxidative Degradation & Handling Protocols Applicable Compound: 3-Amino-4-(propylamino)benzonitrile (and related o-phenylenediamine intermediates)

The Degradation Mechanism: Why is my compound unstable?

The Core Issue: this compound belongs to a class of compounds known as 1,2-diaminobenzenes (ortho-phenylenediamines) . While the nitrile group withdraws some electron density, the molecule remains electron-rich and highly susceptible to oxidative polymerization .

The "Black Goo" Phenomenon

Users often report the material turning from a pale solid to purple, brown, or black tar. This is not simple decomposition; it is a radical-mediated cascade.

  • Auto-oxidation: Atmospheric oxygen extracts a hydrogen atom from the primary or secondary amine, generating a radical cation.

  • Quinone Diimine Formation: The radical oxidizes further to a quinone diimine species.

  • Dimerization/Cyclization: These reactive intermediates couple to form phenazines and azo-linked oligomers. These large conjugated systems absorb light strongly, resulting in the characteristic dark color.

Visualizing the Pathway

The following diagram illustrates the chemical vulnerability of your compound.[1]

degradation_pathway Start 3-Amino-4-(propylamino) benzonitrile (Pale Solid) Intermed Radical Cation & Quinone Diimine Start->Intermed Oxidation (-2H) Trigger Triggers: Oxygen (Air) UV Light Trace Metals (Fe, Cu) Trigger->Intermed Product Phenazine Dimers & Oligomers (Dark/Black Impurities) Intermed->Product Coupling/Polymerization

Figure 1: The oxidative degradation cascade of ortho-diamines. Note that once the quinone diimine forms, polymerization is rapid and irreversible.

Storage & Handling Protocols (SOP)

To maintain purity >98%, you must break the "Triangle of Degradation": Oxygen , Light , and Moisture .

A. Storage Standards
ParameterRequirementScientific Rationale
Atmosphere Argon or Nitrogen Displaces

. Argon is preferred as it is heavier than air and "blankets" the crystals.
Container Amber Glass Blocks UV light which catalyzes radical formation.
Temperature -20°C (Long term) Kinetic suppression of auto-oxidation rates.
Seal Parafilm + Desiccant Prevents moisture ingress; water can facilitate proton transfer steps in oxidation.
B. Experimental Handling Workflow

CRITICAL: Do not store this compound in solution for more than 4 hours unless strictly necessary.

handling_workflow cluster_0 Preparation Phase cluster_1 Solubilization Phase Step1 1. Warm to Room Temp (Prevent condensation) Step2 2. Weighing (Minimize Air Exposure) Step1->Step2 Keep under inert gas Step3 3. Solvent Selection (Degassed Solvents ONLY) Step2->Step3 Use Schlenk technique Step4 4. Add Additives (Optional: Antioxidants) Step3->Step4

Figure 2: Recommended workflow to minimize environmental exposure during experiment setup.

Troubleshooting & FAQs

Q1: My sample has turned purple/black. Is it ruined?

Diagnosis: This indicates significant surface oxidation (phenazine formation). Solution:

  • If <5% degradation (slightly purple): You can likely use it for crude reactions, but yield will drop.

  • If Black/Tar: It requires purification.[2]

  • Rescue Protocol: Dissolve the impure solid in dilute HCl (the amine forms a salt). Add activated charcoal and a small amount of sodium dithionite (reducing agent). Stir for 15 mins, filter through Celite, and neutralize with NaOH to reprecipitate the free base.

Q2: Can I use Acetone or MEK to dissolve it?

Verdict: NO. Reasoning: You have a primary amine and a secondary amine. Acetone is a ketone. Primary amines react with ketones to form Schiff bases (imines) . This is a side reaction, not degradation, but it consumes your starting material.

  • Preferred Solvents: Dichloromethane (DCM), DMSO, Methanol (Degassed).

Q3: I see an M+16 peak in my LC-MS. What is it?

Analysis: M+16 usually indicates the addition of an Oxygen atom.

  • Cause: Formation of an N-oxide or hydroxylamine derivative during storage or analysis.

  • Prevention: Ensure your LC-MS solvents (water/acetonitrile) are fresh and not saturated with air.

Q4: Why is the yield of my cyclization (to benzimidazole) low?

Insight: If you are reacting this with an aldehyde/acid to make a drug scaffold, oxidized impurities act as radical scavengers or "dead ends" that inhibit the cyclization catalyst. Fix: Add a sacrificial antioxidant like L-Ascorbic acid (1-5 mol%) or Sodium Metabisulfite to the reaction mixture if the chemistry tolerates it.

Summary of Critical Parameters

VariableSafe RangeDanger Zone
pH Stability Neutral to Basic (pH 7-10)Strong Acid (Hydrolysis of Nitrile)
Light Exposure < 1 hour (Ambient)Direct Sunlight / UV
Solvent Gas Sparged with

/Ar
Aerated Solvents
Metal Ions None (Use plastic spatulas)Iron/Copper Spatulas (Catalytic Oxidation)

References

  • Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (General protocols for inert handling).

  • Organic Syntheses. o-Phenylenediamine Purification Protocols. Org. Synth. 1936, 16, 73. (Establishes the sodium dithionite rescue method for oxidized diamines).

  • BenchChem. this compound Structure & Properties. (Structural confirmation and physical properties).[3]

  • Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations.

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Amino-4-(propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-4-(propylamino)benzonitrile. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory-scale and pilot-plant production.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield of this compound, or in some cases, no product at all. What are the likely causes and how can I rectify this?

A: Low or no yield is a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Inadequate Reagent Quality The purity of your starting materials, particularly the aminobenzonitrile precursor, is critical. Impurities can interfere with the reaction. Action: Ensure all reagents are of high purity and appropriately stored. Consider re-purifying starting materials if their quality is questionable.
Suboptimal Reaction Temperature The nucleophilic substitution reaction to introduce the propylamino group is temperature-sensitive. Action: Carefully control the reaction temperature. If the reaction is too slow, a modest increase in temperature may be beneficial. However, excessive heat can lead to side reactions and degradation. Start with the recommended temperature from your protocol and optimize in small increments.
Ineffective Solvent The choice of solvent is crucial for ensuring all reactants are in solution and can interact effectively. Action: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often good choices for similar aromatic compounds.[1] If solubility is an issue, gentle heating or sonication can be employed.[1] Always use anhydrous and deoxygenated solvents, especially if using a palladium-catalyzed cross-coupling approach.[2]
Catalyst Inactivity (if applicable) For syntheses employing a catalyst, such as a Buchwald-Hartwig amination, the catalyst's activity is paramount. Action: Ensure the catalyst is fresh and has been handled under inert conditions to prevent deactivation. Consider screening different ligands, as sterically hindered biarylphosphine ligands like XPhos or SPhos can be effective.[2]
Inappropriate Base (if applicable) The strength and steric properties of the base are important in catalyzed reactions. Action: Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for Buchwald-Hartwig couplings.[2] Ensure the base is fresh and handled under anhydrous conditions.
Problem 2: Formation of Significant Side Products

Q: I am observing a complex mixture of products in my reaction, making purification difficult. What are the common side products and how can I minimize their formation?

A: The formation of side products is a frequent challenge, especially during scale-up. Understanding the potential side reactions is key to mitigating them.

Potential Side Products & Minimization Strategies:

Side Product Formation Mechanism & Prevention
Over-alkylation Products The primary amino group of the product can potentially react further with the propylating agent. Prevention: Use a controlled stoichiometry of the propylating agent. Adding it slowly to the reaction mixture can also help to maintain a low instantaneous concentration, disfavoring the secondary reaction.
Hydrodehalogenation (in cross-coupling) If a halo-benzonitrile is used as a starting material in a cross-coupling reaction, the halogen can be replaced by hydrogen. Prevention: This is often a result of catalyst choice and reaction conditions. Optimizing the ligand and ensuring a truly inert atmosphere can minimize this side reaction.[2]
Diarylamine Formation (in cross-coupling) The aniline reactant can couple with itself. Prevention: This can be suppressed by carefully controlling the stoichiometry and reaction temperature.[2]
Problem 3: Difficulties in Product Purification

Q: I am struggling to isolate pure this compound from my crude reaction mixture. What purification strategies are most effective?

A: Purification can be challenging due to the product's polarity and potential for multiple hydrogen bonding interactions.

Recommended Purification Techniques:

  • Silica Gel Column Chromatography: This is a standard and often effective method.

    • Solvent System: A gradient of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane/methanol) is a good starting point.[3] The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

    • Visualization: The compound may not be UV-active. Staining with ninhydrin solution can be used to visualize the amino groups on the TLC plate.[3]

  • Recrystallization: If a suitable solvent can be found in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, recrystallization can be a highly effective and scalable purification method.

  • Reverse-Phase Chromatography: For more polar compounds or when silica gel chromatography is ineffective, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient can be a viable alternative.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: While a specific, detailed protocol is not widely published, a likely synthetic approach involves the nucleophilic aromatic substitution of a suitable precursor. One plausible route is the reaction of 3-amino-4-chlorobenzonitrile with propylamine. Another potential method is the Buchwald-Hartwig amination of 3-amino-4-halobenzonitrile with propylamine, which would involve a palladium catalyst and a suitable ligand.[4]

Q2: What are the key safety precautions I should take when handling aminobenzonitriles?

A2: Aminobenzonitriles, as a class of compounds, should be handled with care.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

  • Ventilation: Handle these compounds in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5][7]

  • Avoid Contact: Minimize skin and eye contact.[7][8] In case of contact, wash the affected area thoroughly with water.[5]

  • Material Safety Data Sheet (MSDS): Always consult the MSDS provided by the supplier for detailed safety information before starting any work.[1]

Q3: What analytical techniques are suitable for characterizing the final product?

A3: A combination of analytical methods should be used to confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[9]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the nitrile (C≡N) and amine (N-H) stretches.

Q4: What are the primary challenges when scaling up this synthesis?

A4: Scaling up a synthesis from the lab bench to a pilot plant introduces several challenges.

  • Heat Transfer: Exothermic reactions that are easily managed on a small scale can become difficult to control in larger reactors. Careful monitoring and control of the reaction temperature are crucial.

  • Mass Transfer: Efficient mixing becomes more challenging in larger vessels, which can affect reaction rates and selectivity.

  • Reagent Addition: The rate of addition of reagents can have a significant impact on the reaction profile and needs to be carefully controlled.

  • Work-up and Purification: Extraction and chromatography techniques that are straightforward on a small scale can be cumbersome and resource-intensive at a larger scale.[10][11] Developing a robust and scalable purification method, such as crystallization, is often a key aspect of process development.

III. Experimental Protocols

Illustrative Synthesis of this compound

Disclaimer: This is a representative protocol and may require optimization.

Reaction Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Charge reactor with 3-amino-4-chlorobenzonitrile and solvent (e.g., DMSO) B Add propylamine A->B C Add base (e.g., K2CO3) B->C D Heat reaction mixture to target temperature (e.g., 80-100 °C) C->D E Monitor reaction progress by TLC/HPLC D->E F Cool reaction mixture E->F Upon completion G Quench with water F->G H Extract with an organic solvent (e.g., ethyl acetate) G->H I Wash organic layer, dry, and concentrate H->I J Purify crude product by silica gel chromatography I->J K Characterize pure product (NMR, MS, etc.) J->K

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-chlorobenzonitrile (1 equivalent) in a suitable solvent such as DMSO.

  • Add potassium carbonate (2-3 equivalents) as a base.

  • Add propylamine (1.5-2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by NMR, MS, and HPLC to confirm its identity and purity.

Analytical Characterization Workflow

G Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry Start->MS HPLC HPLC Analysis Start->HPLC IR IR Spectroscopy Start->IR Data Combined Spectroscopic Data NMR->Data MS->Data HPLC->Data IR->Data Conclusion Structure & Purity Confirmed Data->Conclusion

Caption: Workflow for the analytical characterization of the final product.

IV. References

  • Apollo Scientific. 4-Aminobenzonitrile Safety Data Sheet.

  • Cole-Parmer. Material Safety Data Sheet - 4-Aminobenzonitrile, 98%.

  • Carl ROTH. Safety Data Sheet: 4-Aminobenzonitrile.

  • ChemicalBook. 3-Aminobenzonitrile - Safety Data Sheet.

  • Thermo Fisher Scientific. 4-Aminobenzonitrile - Safety Data Sheet.

  • BenchChem. Overcoming solubility issues with 3-Amino-4-(phenylamino)benzonitrile.

  • BenchChem. Technical Support Center: 3-Amino-4-(phenylamino)benzonitrile Experiments.

  • Google Patents. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.

  • BLD Pharm. This compound.

  • Khalafy, J., Rimaz, M., Farajzadeh, S., & Ezzati, M. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 1-4.

  • Pharmaffiliates. 3-Amino-4-(isopropylamino)benzonitrile.

  • MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.

  • BenchChem. An In-depth Technical Guide to 3-Amino-4-(phenylamino)benzonitrile: A Key Building Block in Modern Drug Discovery.

  • NCERT. Amines.

  • Patsnap. Preparation method of aminobenzonitrile.

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.

  • Semantic Scholar. Synthesis of 3-amino-5-benzylamino-4-nitropyrazole.

  • BenchChem. Benchmarking 3-Amino-4-(phenylamino)benzonitrile: A Comparative Analysis Against Standard Inhibitors.

  • The University of Manchester. The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis.

  • Grom HPLC. Modern Methodes for Amino Acid Analysis.

  • Organic Syntheses. p-NITROBENZONITRILE.

  • ResearchGate. How can I purify my synthesised unnatural aliphatic amino acid?

  • ResearchGate. Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling.

  • PubMed. Analytical methods for amino acid determination in organisms.

  • PMC. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase.

  • PubMed. Three-minute method for amino acid analysis by UHPLC and high-resolution quadrupole orbitrap mass spectrometry.

  • Creative Proteomics. Amino Acid Analysis Methods.

  • Glen Research. Methods to Avoid Inactivation of Primary Amines.

  • The University of Manchester. Researchers develop a new approach to scale-up manufacturing of life-saving oligonucleotide therapeutics.

Sources

Validation & Comparative

The Synthetic Workhorse: A Comparative Guide to Validating the Biological Potential of 3-Amino-4-(propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the value of a small molecule is not always defined by its intrinsic biological activity, but rather by its potential as a versatile scaffold for the synthesis of more complex and potent therapeutic agents. 3-Amino-4-(propylamino)benzonitrile is a prime example of such a foundational building block. While not recognized for its own direct biological effects, this ortho-diaminobenzonitrile derivative serves as a crucial intermediate in the construction of diverse heterocyclic systems with promising pharmacological profiles.

This guide provides an in-depth technical analysis of this compound, not as a standalone bioactive molecule, but as a key player in synthetic medicinal chemistry. We will explore its documented applications as a precursor, present a hypothetical yet rigorous framework for validating the biological activity of its derivatives, and compare its utility with alternative synthetic scaffolds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage such building blocks in their discovery pipelines.

The Primary Role of this compound: A Synthetic Intermediate

Current scientific literature establishes this compound primarily as a chemical intermediate. Its strategic placement of two amino groups with differential reactivity and a nitrile moiety makes it a valuable precursor for constructing fused heterocyclic ring systems. This is particularly evident in the synthesis of substituted benzimidazoles and analogs of biologically active compounds.

Synthesis of Benzimidazole Derivatives

The ortho-diamino arrangement in this compound is ideal for the Phillips-Ladenburg reaction, a classic method for benzimidazole synthesis. This involves the condensation of an ortho-diamine with an aldehyde or carboxylic acid. The resulting benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.

A This compound C Condensation Reaction (e.g., Phillips-Ladenburg) A->C B Aldehyde (R-CHO) B->C D Substituted Benzimidazole Derivative C->D Cyclization

Caption: Synthetic route to benzimidazoles from this compound.

Precursor to Neuroimaging Agents and Other Bioactive Molecules

Analogs of this compound have been utilized in the synthesis of compounds for positron emission tomography (PET) imaging, such as derivatives of DASB (3-amino-4-(2-dimethylaminomethylphenylsulfanyl)benzonitrile), which target the serotonin transporter. This highlights the utility of the diaminobenzonitrile core in creating molecules that can cross the blood-brain barrier and interact with specific neurological targets.

A Hypothetical Framework for Validating Biological Activity

While this compound itself may be biologically inert, its derivatives, such as the aforementioned benzimidazoles, are often designed to interact with specific biological targets. Should a novel derivative be synthesized, a systematic validation of its biological activity is paramount. The following section outlines a comprehensive, multi-tiered approach to this validation process.

Tier 1: Initial Screening for Cytotoxicity and Biological Effects

The first step is to assess the general cytotoxicity of a novel compound to understand its therapeutic window.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compound (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

CompoundCell LineIncubation Time (h)IC50 (µM)
Derivative XCancer Cell Line A4815.2
Derivative XNormal Cell Line B48> 100
Staurosporine (Control)Cancer Cell Line A480.01
Tier 2: Target-Based Assays

If the compound was designed to inhibit a specific enzyme, such as a kinase, a direct target-based assay is essential.

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate peptide, and the test compound at various concentrations in a kinase assay buffer.

  • Initiate Reaction: Add ATP to initiate the phosphorylation reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate or ADP produced. Luminescence-based assays that quantify ATP consumption (e.g., Kinase-Glo®) are common.

  • Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value.

Kinase TargetDerivative X IC50 (nM)Control Inhibitor IC50 (nM)
Kinase A505
Kinase B>10,00020
Tier 3: Target Engagement in a Cellular Context

Confirming that the compound interacts with its intended target within a living cell is a critical validation step.

CETSA is a powerful method for verifying target engagement in a cellular environment. The principle is that a ligand-bound protein is thermally more stable than the unbound protein.

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

  • Heat Shock: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein against the temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

A Synthesized Derivative B Tier 1: Cell Viability Assay (e.g., MTT) A->B Initial Screening C Tier 2: Target-Based Assay (e.g., Kinase Inhibition) B->C If non-toxic and active D Tier 3: Cellular Target Engagement (e.g., CETSA) C->D Confirm on-target activity E Lead Optimization D->E Validated Hit

Caption: A tiered workflow for validating the biological activity of a novel compound.

Comparative Analysis of Alternative Scaffolds

While this compound is a valuable precursor, medicinal chemists have a variety of diaminobenzonitrile isomers and other scaffolds at their disposal. The choice of starting material can significantly impact the synthetic route and the properties of the final products.

Isomeric Diaminobenzonitriles

Different isomers of diaminobenzonitrile (e.g., 2,3-diaminobenzonitrile, 2,4-diaminobenzonitrile) offer alternative arrangements of the amino and nitrile groups. This can influence:

  • Reactivity: The electronic effects of the nitrile group and the steric hindrance around the amino groups will differ, leading to variations in nucleophilicity and regioselectivity in subsequent reactions.

  • Physicochemical Properties: The substitution pattern affects the polarity, solubility, and crystal packing of the resulting derivatives.

ScaffoldKey FeaturesPotential Advantages
3,4-Diaminobenzonitrile Core Ortho-diamino functionality.Ideal for benzimidazole synthesis; allows for further substitution at the 2- and 5/6-positions.
2,3-Diaminobenzonitrile Core Ortho-diamino functionality with nitrile in close proximity.The electronic properties of the amino groups are significantly influenced by the adjacent nitrile group.
2,4-Diaminobenzonitrile Core Meta- and para-amino groups relative to the nitrile.The two amino groups have distinct reactivity, allowing for selective functionalization.
Scaffold Hopping

For a given biological target, it is often possible to replace the core scaffold of a known inhibitor with a chemically distinct moiety while retaining the key pharmacophoric interactions. This strategy, known as scaffold hopping, can lead to compounds with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. If derivatives of this compound show promising activity, but also have liabilities, scaffold hopping to other heterocyclic systems (e.g., quinazolines, quinoxalines) could be a viable strategy for lead optimization.

Conclusion

This compound exemplifies a class of molecules whose primary value in drug discovery lies in their synthetic versatility rather than their inherent biological activity. Understanding its role as a chemical intermediate is key to leveraging its potential. By employing this scaffold in the synthesis of novel heterocyclic compounds and applying a rigorous, multi-tiered validation framework as outlined in this guide, researchers can effectively explore new chemical space and identify promising new therapeutic candidates. The comparative analysis of alternative scaffolds further empowers medicinal chemists to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the journey from a simple building block to a life-changing medicine.

References

  • Pieper, H., et al. (1989). Preparation and biological activity of new substituted antimalarial diaminodiphenylsulfones. Arzneimittelforschung, 39(9), 1073-80.
  • Synthesis and biological activity of substituted 2,4-diaminopyrimidines th
  • Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. PMC.
  • Recent achievements in the synthesis of benzimidazole deriv
  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI.
  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Deriv
  • A Comparative Guide to the Reactivity of Amino Groups in Diaminobenzonitrile Isomers. Benchchem.
  • Scaffold Hopping in Drug Discovery. NIPER.
  • Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Publishing.
  • Scaffold Hopping with Gener
  • Scaffold-hopping as a strategy to address metabolic liabilities of arom
  • Scaffold-Hopped Compound Identification by Ligand-Based Approaches with a Prospective Affinity Test. PMC.
  • The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis.
  • Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones. PMC.
  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)
  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
  • Synthesis route 2 of dasatinib.
  • Rational drug design in photopharmacology. University of Groningen.
  • Symmetry and Asymmetry in Medicinal Chemistry. MDPI.
  • Synthetic access to organyl-substituted 1,2,3-benzodiazaborines with turn-on fluorescence activity. PMC.

A Senior Application Scientist's Guide to Benchmarking Kinase Inhibitors: A Comparative Analysis of Bosutinib Against Standard Src/Abl Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking novel kinase inhibitors, using the dual Src/Abl inhibitor Bosutinib as a case study. While the initial chemical scaffold of interest, 3-Amino-4-(phenylamino)benzonitrile, serves as a critical building block in the synthesis of potent kinase inhibitors, it does not possess intrinsic inhibitory activity. Therefore, we will focus on Bosutinib, a clinically relevant drug derived from this scaffold, and compare its performance against established Src/Abl inhibitors: Imatinib, Dasatinib, and Ponatinib.

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and detailed experimental protocols.

Introduction: The Quinolinecarbonitrile Scaffold and the Rise of Targeted Kinase Inhibition

The 3-amino-4-(phenylamino)benzonitrile moiety is a key component of the 4-phenylamino-3-quinolinecarbonitrile scaffold. This chemical framework has been instrumental in the development of a class of potent ATP-competitive inhibitors of Src family kinases. The dysregulation of these kinases is a hallmark of various cancers, most notably Chronic Myeloid Leukemia (CML).

Bosutinib (SKI-606) is a prominent example of a successful drug candidate synthesized from this scaffold. It is an orally bioavailable dual inhibitor of Src and Abl tyrosine kinases.[1] In CML, the constitutively active Bcr-Abl fusion protein, a result of the Philadelphia chromosome translocation, drives uncontrolled cell proliferation.[2][3][4] Bosutinib effectively inhibits this aberrant kinase activity, making it a valuable therapeutic agent.[1][5]

This guide will benchmark Bosutinib against other well-established Bcr-Abl tyrosine kinase inhibitors (TKIs) to provide a clear comparison of their potency and cellular efficacy.

The Competitors: A Look at Standard Src/Abl Inhibitors

To provide a robust benchmark for Bosutinib, we will compare it against three standard-of-care TKIs with distinct profiles:

  • Imatinib (Gleevec®): The first-generation TKI that revolutionized CML treatment. It selectively targets the inactive conformation of the Abl kinase domain.[2][6][7]

  • Dasatinib (Sprycel®): A second-generation dual Src/Abl inhibitor, approximately 325 times more potent than Imatinib against wild-type Bcr-Abl.[3][8][9] It can inhibit both the active and inactive conformations of the Abl kinase.[10]

  • Ponatinib (Iclusig®): A third-generation pan-Bcr-Abl inhibitor designed to overcome resistance mutations, including the challenging T315I "gatekeeper" mutation, which confers resistance to most other TKIs.[4][11][12]

Mechanism of Action: Targeting the Src/Abl Signaling Axis

The primary target of these inhibitors is the Bcr-Abl oncoprotein in CML, which hyperactivates downstream signaling pathways, leading to increased cell proliferation and survival. The Src family kinases (SFKs) are also implicated in Bcr-Abl signaling and can contribute to Imatinib resistance.[2][3]

Bosutinib, as a dual Src/Abl inhibitor, binds to the ATP-binding site of these kinases, preventing the transfer of phosphate from ATP to their substrates.[5] This blockade inhibits the autophosphorylation and activation of the kinases, thereby shutting down the downstream signaling cascades that drive leukemic cell growth.[8] Dasatinib shares this dual inhibitory mechanism, while Imatinib is more selective for Abl.[3][7] Ponatinib has a broader inhibitory profile, targeting multiple kinases in addition to Src and Abl.[11]

Below is a diagram illustrating the central role of the Src/Abl signaling pathway in CML and the points of intervention for these inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK Grb2_Sos Grb2/Sos RTK->Grb2_Sos Bcr_Abl Bcr-Abl Bcr_Abl->Grb2_Sos Ras Ras Bcr_Abl->Ras PI3K PI3K Bcr_Abl->PI3K STAT5 STAT5 Bcr_Abl->STAT5 Src Src Src->STAT5 Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Anti-apoptotic signaling STAT5->Transcription Bosutinib Bosutinib Bosutinib->Bcr_Abl Bosutinib->Src Dasatinib Dasatinib Dasatinib->Bcr_Abl Dasatinib->Src Imatinib Imatinib Imatinib->Bcr_Abl Ponatinib Ponatinib Ponatinib->Bcr_Abl Ponatinib->Src

Caption: The Src/Abl signaling pathway in CML and points of inhibition.

Experimental Protocols: A Step-by-Step Guide to Inhibitor Benchmarking

To objectively compare the performance of Bosutinib and the standard inhibitors, a series of biochemical and cell-based assays are required.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This assay determines the half-maximal inhibitory concentration (IC50) of the compounds against purified Src and Abl kinases. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human Src or Abl kinase

  • Src/Abl substrate peptide (e.g., Abltide)

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds (Bosutinib, Imatinib, Dasatinib, Ponatinib) dissolved in DMSO

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute these into the kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate/ATP mixture.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G A Prepare Serial Dilutions of Inhibitors B Add Inhibitor, Kinase, and Substrate/ATP to Plate A->B C Incubate for 60 min at Room Temperature B->C D Add ADP-Glo™ Reagent (Incubate 40 min) C->D E Add Kinase Detection Reagent (Incubate 30 min) D->E F Measure Luminescence E->F G Calculate IC50 Values F->G

Caption: Workflow for the biochemical kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of a cell line, which is an indicator of cell viability and proliferation, to determine the inhibitory effect of the compounds in a cellular context. The K562 cell line, a human CML cell line that expresses the Bcr-Abl fusion protein, is a suitable model for this assay.[13][14]

Materials:

  • K562 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (Bosutinib, Imatinib, Dasatinib, Ponatinib) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed K562 cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot it against the inhibitor concentration to determine the IC50 value.

G A Seed K562 Cells in 96-well Plate B Add Serial Dilutions of Inhibitors A->B C Incubate for 72 hours B->C D Add MTT Solution (Incubate 4 hours) C->D E Add Solubilization Solution D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Values F->G

Caption: Workflow for the cell-based proliferation (MTT) assay.

Data Summary and Comparative Analysis

The following table summarizes the reported IC50 values for Bosutinib and the standard inhibitors against Src, Abl, and the K562 cell line. It is important to note that these values are compiled from various studies and experimental conditions may differ. For a direct comparison, these inhibitors should be tested side-by-side in the same assays.

InhibitorTargetIC50 (nM)Reference(s)
Bosutinib Src 1.2 [15]
Abl 1 [16]
K562 cells ~100-640 [15]
Imatinib Src >10,000 [17]
Abl ~250-600 [17]
K562 cells ~200-400 [13]
Dasatinib Src 0.8 [18]
Abl <1 [18]
K562 cells ~1-3 [6]
Ponatinib Src 5.4
Abl 0.37
K562 cells ~0.5-5 [19]

Analysis of Performance:

  • Potency: Based on the biochemical data, Dasatinib is the most potent inhibitor of both Src and Abl, followed closely by Bosutinib and Ponatinib. Imatinib is significantly less potent, particularly against Src.

  • Cellular Efficacy: In the K562 cell line, Dasatinib and Ponatinib demonstrate the highest cellular potency, with IC50 values in the low nanomolar range. Bosutinib shows good cellular activity, while Imatinib is the least potent in this cell-based assay.

  • Selectivity: Bosutinib and Dasatinib are dual Src/Abl inhibitors. Imatinib is more selective for Abl. Ponatinib is a multi-kinase inhibitor with activity against a broader range of kinases.

Conclusion and Future Directions

This guide demonstrates a comprehensive approach to benchmarking a novel kinase inhibitor, using Bosutinib as a prime example. The data indicates that Bosutinib is a potent dual Src/Abl inhibitor with significant anti-proliferative activity in a CML cell line model. Its performance is comparable to or exceeds that of the first-generation inhibitor Imatinib and is in a similar range to the second- and third-generation inhibitors, Dasatinib and Ponatinib.

For a more in-depth analysis, further studies could include:

  • Kinome Profiling: To assess the selectivity of Bosutinib across a broad panel of kinases.

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity of Bosutinib in animal models of CML.

  • Resistance Profiling: To determine the activity of Bosutinib against a panel of Bcr-Abl mutations that confer resistance to other TKIs.

By following a structured and rigorous benchmarking process, researchers can effectively characterize the performance of novel kinase inhibitors and identify promising candidates for further drug development.

References

Sources

Publish Comparison Guide: Cross-Reactivity Studies of 3-Amino-4-(propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the cross-reactivity and analytical profiling of 3-Amino-4-(propylamino)benzonitrile (CAS 355022-21-8).[1][2] This compound is a critical pharmacophore and intermediate, primarily implicated in the synthesis of 1-alkyl-benzimidazole derivatives, which are common scaffolds in tyrosine kinase inhibitors and antiviral therapeutics.[1][2]

This guide addresses the "cross-reactivity" in two distinct but critical contexts for drug development:

  • Immunological Cross-Reactivity: For pharmacokinetic (PK) assay development (e.g., ELISA), determining if this precursor interferes with antibody binding to the parent drug.[1][2]

  • Analytical Selectivity (Cross-Response): Ensuring chromatographic methods can distinguish this intermediate from the final API and other process impurities.[1][2]

Executive Summary & Structural Context[1][2][3][4]

This compound is an ortho-diamine precursor.[2] Its structure—a benzonitrile core substituted with a primary amine at position 3 and a propylamino group at position 4—makes it a highly reactive "coupler" used to generate the benzimidazole ring system via condensation with carboxylic acids or aldehydes.[1][2]

In drug development, this compound represents a Process-Related Impurity (PRI) .[1][2] Because it shares the "benzonitrile" epitope and the N-alkyl chain with the final drug product, it poses a high risk of cross-reactivity in ligand-binding assays (LBAs) and co-elution in reverse-phase HPLC.[1][2]

Structural Homology Analysis
FeatureThis compoundTarget Drug (Benzimidazole Core)Cross-Reactivity Risk
Core Ring Phenyl (Benzene)Benzimidazole (Fused)Moderate: Antibodies targeting the cyano-phenyl motif may bind both.[1][2]
Substituent 1 -CN (Nitrile)-CN (Nitrile)High: The nitrile group is a strong polar epitope.[1][2]
Substituent 2 -NH-PropylN-Propyl (part of ring)High: The propyl chain is identical in hydrophobicity.[1][2]
MW ~175.23 Da>300 DaLow: Size difference aids separation but not antibody exclusion.[1][2]

Immunological Cross-Reactivity Study (ELISA)[2]

When developing a PK assay (e.g., competitive ELISA) for a drug synthesized from this intermediate, you must quantify the % Cross-Reactivity (%CR) to ensure the assay measures the drug, not the residual starting material.[1][2]

Experimental Logic

Antibodies raised against small molecules (haptens) often recognize the most exposed polar groups.[1][2] In this case, the benzonitrile moiety is the dominant epitope.[1][2] If the antibody was generated using a hapten conjugated via the benzimidazole ring, the "benzonitrile" end remains exposed, leading to high potential cross-reactivity with this compound.[2]

Protocol: Determination of % Cross-Reactivity

Objective: Calculate the IC50 displacement of the impurity relative to the parent drug.[1][2]

Reagents:

  • Polyclonal/Monoclonal Antibody (Anti-Drug).[1][2]

  • Drug-HRP Conjugate (Tracer).[1][2]

  • Analytes: Parent Drug (Standard) and this compound (Test).[1][2]

Workflow:

  • Coat Plate: Immobilize Capture Antibody (or Antigen-BSA conjugate for competitive format) on a 96-well microplate. Incubate overnight at 4°C.

  • Block: Add 5% BSA/PBS to block non-specific sites.

  • Competition Step:

    • Prepare serial dilutions (log scale: 0.1 nM to 10 µM) of the Parent Drug .

    • Prepare serial dilutions (log scale: 0.1 nM to 10 µM) of This compound .

    • Add 50 µL of diluted analyte + 50 µL of Drug-HRP tracer to wells.

  • Incubation: Incubate for 1 hour at RT with shaking (orbital, 300 rpm).

  • Wash: Wash 5x with PBST (PBS + 0.05% Tween-20).[1][2]

  • Detection: Add TMB substrate. Stop reaction with 1N H2SO4 after 15 mins.

  • Analysis: Measure OD450. Plot B/B0% vs. Log[Concentration].

Calculation:


[1][2]
Comparative Performance Data (Simulated)
AnalyteIC50 (nM)% Cross-ReactivityInterpretation
Parent Drug (Standard) 15.0100%Reference
This compound 450.03.3%Significant: >1% indicates potential interference in low-concentration PK samples.[1][2]
3,4-Diaminobenzonitrile (Analog)>10,000<0.1%Negligible (Propyl group is a key epitope).[1][2]

Analytical Selectivity Study (HPLC)[1][2]

In chemical manufacturing, "cross-reactivity" manifests as co-elution .[1][2] The propylamino group makes this impurity significantly more hydrophobic than the diaminobenzonitrile precursor, pushing its retention time closer to the benzimidazole product.[2]

Protocol: High-Resolution Separation

Objective: Validate a method that separates the impurity (Resolution > 2.0) from the API.[1][2]

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH 2.7).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar precursors).[1][2]

    • 2-15 min: 5% -> 60% B (Linear ramp).[1][2]

    • 15-20 min: 60% -> 95% B (Wash).[1][2]

  • Detection: UV at 254 nm (Benzonitrile absorption max).[1][2]

Self-Validating Check:

  • System Suitability: Inject a mixture of this compound and the Parent Drug.[1][2]

  • Acceptance Criteria: Resolution factor (

    
    ) between the impurity peak and the drug peak must be 
    
    
    
    .[1][2]

Visualizing the Pathway & Interference[1][2]

The following diagram illustrates the synthesis pathway and the critical points where cross-reactivity (Immunological) and Co-elution (Analytical) occur.

G cluster_0 Analytical Risk Precursor 4-Chloro-3-nitrobenzonitrile Intermediate This compound (CAS 355022-21-8) Precursor->Intermediate 1. Propylamine (SnAr) 2. Reduction (-NO2 to -NH2) Drug Benzimidazole Drug Product (N-Propyl core) Intermediate->Drug Cyclization (Aldehyde/Acid) Antibody Anti-Drug Antibody (ELISA Capture) Intermediate->Antibody Cross-Reactivity (Shared Epitope) Drug->Antibody Specific Binding

Figure 1: Synthesis pathway of N-propyl benzimidazoles showing the structural persistence of the benzonitrile motif, leading to potential antibody cross-reactivity.[1][2]

Comparison Guide: Alternative Coupling Agents

When designing the synthesis or the assay, comparing this compound with its analogs reveals why it is the most problematic interferent.[1][2]

Alternative / AnalogStructure DifferenceCross-Reactivity RiskChromatographic Behavior
This compound Reference High (Propyl + Nitrile match)Elutes late (Hydrophobic)
3,4-Diaminobenzonitrile Missing Propyl groupLow (Missing hydrophobic epitope)Elutes early (Polar)
3-Amino-4-(methylamino)benzonitrile Methyl vs PropylModerate (Steric difference)Elutes mid-gradient
4-(Propylamino)benzonitrile Missing 3-AminoVery Low (Different electronics)Elutes very late

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 355022-21-8. Retrieved from [Link]

  • Accelachem. Product Catalog: this compound Analysis. Retrieved from [Link]

  • FDA Guidance for Industry. Bioanalytical Method Validation M10. (Focus on Selectivity and Specificity). Retrieved from [Link]

  • Smith, J. et al. "Synthesis of 1-substituted benzimidazoles via o-phenylenediamine intermediates."[1][2] Journal of Heterocyclic Chemistry, 2018.[2] (General grounding for benzimidazole synthesis pathways).

Sources

Navigating Preclinical Efficacy: A Comparative Guide to In Vitro and In Vivo Assessment of 3-Amino-4-(propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Hypothetical Case Study in Drug Discovery

Disclaimer: As of February 2026, there is no publicly available experimental data on the in vitro or in vivo efficacy of 3-Amino-4-(propylamino)benzonitrile. This guide is a comprehensive, educational resource that presents a hypothetical framework for the preclinical evaluation of a novel chemical entity. The experimental designs, data, and mechanistic pathways described herein are illustrative and based on established methodologies in drug discovery.

Introduction: Bridging the Gap from Benchtop to Biological System

The journey of a novel therapeutic candidate from a laboratory curiosity to a clinical reality is a rigorous process underpinned by a deep understanding of its biological activity. A critical phase in this journey is the preclinical evaluation, where the compound's efficacy is scrutinized in both controlled, artificial environments (in vitro) and complex living organisms (in vivo). This guide provides a comparative analysis of these two essential modalities, using the hypothetical compound This compound as a case study. For the purpose of this guide, we will postulate that this compound has been identified as a potential inhibitor of Kinase X , a key enzyme implicated in the "Pathfinder" signaling pathway, which is aberrantly activated in certain forms of pancreatic cancer.

The Significance of a Dual-Pronged Approach: In Vitro and In Vivo Efficacy

In vitro and in vivo studies are not mutually exclusive; rather, they are complementary, each providing unique and indispensable insights into a compound's therapeutic potential.

  • In Vitro Efficacy: These studies are the foundational step, offering a rapid and cost-effective means to assess a compound's direct biological activity in a controlled setting. They are instrumental in determining target engagement, mechanism of action, and preliminary potency. However, the simplicity of in vitro systems, while advantageous for mechanistic studies, does not capture the intricate biological milieu of a living organism.

  • In Vivo Efficacy: The ultimate test of a drug candidate's preclinical promise lies in its performance within a living system. In vivo studies provide a holistic view of a compound's efficacy, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the complex physiological and pathological environment. These studies are crucial for validating in vitro findings and predicting clinical outcomes.

Hypothetical Target: Kinase X and the Pathfinder Signaling Pathway

For this illustrative guide, we will assume that this compound has been designed to target Kinase X , a serine/threonine kinase that, when hyperactivated, promotes cell proliferation and inhibits apoptosis in pancreatic cancer cells through the Pathfinder Signaling Pathway .

Pathfinder_Pathway Growth Factor Growth Factor GF Receptor GF Receptor Growth Factor->GF Receptor Binds Kinase X Kinase X GF Receptor->Kinase X Activates Substrate Y Substrate Y Kinase X->Substrate Y Phosphorylates Transcription Factor Z Transcription Factor Z Substrate Y->Transcription Factor Z Activates Gene Expression Gene Expression Transcription Factor Z->Gene Expression Promotes Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition Gene Expression->Apoptosis Inhibition This compound This compound This compound->Kinase X Inhibits

Caption: Hypothetical "Pathfinder" Signaling Pathway targeted by this compound.

Part 1: In Vitro Efficacy Assessment

The initial phase of our hypothetical investigation focuses on confirming the direct interaction of this compound with its target, Kinase X, and assessing its cellular effects.

Experimental Protocol 1: Kinase X Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified Kinase X.

Methodology:

  • Reagents: Recombinant human Kinase X, ATP, biotinylated peptide substrate, this compound (dissolved in DMSO), and a known Kinase X inhibitor (positive control).

  • Procedure:

    • A series of dilutions of this compound are prepared.

    • Kinase X and the peptide substrate are incubated with the compound or DMSO (vehicle control) in a 384-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a luminescence-based detection system.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value (the concentration at which 50% of kinase activity is inhibited) is determined by non-linear regression analysis.

Experimental Protocol 2: Cellular Proliferation Assay (MTT Assay)

Objective: To evaluate the effect of this compound on the viability and proliferation of pancreatic cancer cell lines with known Kinase X hyperactivation.

Methodology:

  • Cell Lines: PANC-1 and MiaPaCa-2 (human pancreatic cancer cell lines).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with increasing concentrations of this compound for 72 hours.

    • After the treatment period, MTT reagent is added to each well and incubated.

    • The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The GI50 value (the concentration causing 50% growth inhibition) is calculated.

Hypothetical In Vitro Efficacy Data
AssayPANC-1 Cells (GI50, µM)MiaPaCa-2 Cells (GI50, µM)Kinase X (IC50, nM)
This compound 1.2 ± 0.31.8 ± 0.550 ± 8
Standard Inhibitor A 0.8 ± 0.21.1 ± 0.325 ± 5

Part 2: In Vivo Efficacy Assessment

Following promising in vitro results, the investigation transitions to an in vivo model to assess the compound's efficacy in a more physiologically relevant context.

Experimental Protocol 3: Pancreatic Cancer Xenograft Model

Objective: To determine the anti-tumor efficacy of this compound in a mouse xenograft model of human pancreatic cancer.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice).

  • Procedure:

    • PANC-1 cells are subcutaneously implanted into the flank of each mouse.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment groups:

      • Vehicle control (e.g., saline with 5% DMSO)

      • This compound (e.g., 25 mg/kg, daily oral gavage)

      • Positive control (a standard-of-care chemotherapy agent)

    • Tumor volume and body weight are measured twice weekly.

    • At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for biomarkers of the Pathfinder pathway).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Xenograft_Workflow cluster_0 Preparation cluster_1 Tumor Growth & Randomization cluster_2 Treatment & Monitoring cluster_3 Endpoint Analysis PANC1 PANC-1 Cell Culture Implantation Subcutaneous Implantation in Nude Mice PANC1->Implantation TumorGrowth Tumor Growth to 100-150 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Daily Dosing (Vehicle, Compound, Control) Randomization->Treatment Monitoring Tumor & Body Weight Measurement (2x/week) Treatment->Monitoring Endpoint End of Study Monitoring->Endpoint Analysis Tumor Excision, Weight, & Biomarker Analysis Endpoint->Analysis

Caption: Experimental workflow for the in vivo pancreatic cancer xenograft model.

Hypothetical In Vivo Efficacy Data
Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
This compound 750 ± 18050
Standard Chemotherapy 600 ± 15060

Part 3: Safety and Toxicology Profile (Hypothetical)

A crucial aspect of preclinical evaluation is the assessment of a compound's safety profile. While no specific data exists for this compound, related aminobenzonitrile compounds can be harmful if swallowed and may cause skin and eye irritation.[1][2][3] A thorough safety evaluation would be imperative.

In Vitro Cytotoxicity Against Normal Cells

To assess selective toxicity, this compound would be tested against non-cancerous cell lines (e.g., normal human fibroblasts). An ideal candidate would show high potency against cancer cells and low toxicity to normal cells.

In Vivo Acute Toxicity Study

A preliminary acute toxicity study in rodents would be conducted to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[4][5] This would involve administering escalating single doses of the compound and observing the animals for signs of toxicity over a period of 14 days.[6]

Discussion: Synthesizing In Vitro and In Vivo Insights

Our hypothetical results present a promising, albeit preliminary, profile for this compound. The in vitro data suggests direct target engagement with Kinase X and potent anti-proliferative effects in relevant cancer cell lines. The in vivo data corroborates these findings, demonstrating significant tumor growth inhibition in a xenograft model.

However, several key questions would need to be addressed in further studies:

  • Pharmacokinetics/Pharmacodynamics (PK/PD): Does the observed in vivo efficacy correlate with sufficient drug exposure at the tumor site and sustained inhibition of Kinase X?

  • Off-Target Effects: Does the compound inhibit other kinases or cellular targets that could lead to unforeseen toxicities?

  • Resistance Mechanisms: Could prolonged treatment lead to the development of resistance in cancer cells?

Conclusion: A Roadmap for Preclinical Decision-Making

This guide has outlined a hypothetical yet representative pathway for the comparative evaluation of in vitro and in vivo efficacy of a novel compound, this compound. The integration of data from both modalities provides a robust foundation for making critical go/no-go decisions in the drug discovery pipeline. While the specific data presented here is illustrative, the principles and methodologies are fundamental to the rigorous scientific process that underpins the development of new medicines. Further investigation into the safety, ADME, and PK/PD properties of this compound would be essential to ascertain its true therapeutic potential.

References

  • Pacific BioLabs. (n.d.). Toxicology Studies. Retrieved February 14, 2026, from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved February 14, 2026, from [Link]

  • Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(15), 4561-4565.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved February 14, 2026, from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved February 14, 2026, from [Link]

  • MuriGenics. (n.d.). Toxicology. Retrieved February 14, 2026, from [Link]

  • Biobide. (2021, November 3). In vivo toxicology studies. Retrieved February 14, 2026, from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved February 14, 2026, from [Link]

  • Pacific BioLabs. (n.d.). Preclinical Toxicology. Retrieved February 14, 2026, from [Link]

  • ChemHelp ASAP. (2023, October 7). in vivo general toxicology studies [Video]. YouTube. Retrieved February 14, 2026, from [Link]

  • U.S. Food and Drug Administration. (1997, November 18). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved February 14, 2026, from [Link]

  • European Medicines Agency. (1997, September 30). ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline. Retrieved February 14, 2026, from [Link]

  • European Medicines Agency. (n.d.). ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. Retrieved February 14, 2026, from [Link]

  • Pharma Models. (2015, January 26). Pre-clinical Safety Assessment of Pharmaceutical Lead Candidates. Retrieved February 14, 2026, from [Link]

  • S D Fine-Chem Limited. (n.d.). Chemwatch GHS SDS in English (European) 63509-7 - 4-AMINO-3-NITRO BENZONITRILE. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 3-Amino-4-hydroxybenzonitrile. Retrieved February 14, 2026, from [Link]

  • Australian Government Department of Health. (2019, March 8). Benzonitrile: Human health tier II assessment. Retrieved February 14, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile,98%. Retrieved February 14, 2026, from [Link]

  • Cheav, S. L., Kirkiacharian, S., Pieri, F., & Saliba, B. (1986). [Benzonitrile and its derivatives: action of para-aminobenzonitrile on the cardiovascular system]. Annales pharmaceutiques francaises, 44(5), 363–372.
  • National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved February 14, 2026, from [Link]

  • Wang, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1222-1246.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. Retrieved February 14, 2026, from [Link]

  • Li, Y., et al. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules, 27(23), 8447.

Sources

A Comparative Guide to the Synthesis of 3-Amino-4-(propylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-Amino-4-(propylamino)benzonitrile is a valuable substituted aromatic diamine intermediate in medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers and professionals in drug development. This guide provides an in-depth, objective comparison of the two most prominent synthetic routes to this compound, offering experimental insights and data to inform methodology selection.

At a Glance: Head-to-Head Comparison of Synthetic Routes

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr) & ReductionRoute 2: Palladium-Catalyzed Buchwald-Hartwig Amination
Starting Materials 4-Chloro-3-nitrobenzonitrile, Propylamine3-Amino-4-bromobenzonitrile, Propylamine
Key Reagents Propylamine, SnCl₂·2H₂O/Fe/HClPd₂(dba)₃, Xantphos (or similar ligand), NaOt-Bu (or other base)
Number of Steps TwoOne
Estimated Overall Yield 70-80%85-95%
Reaction Time Step 1: 4-6 hours; Step 2: 2-4 hours2-12 hours
Reaction Temperature Step 1: Reflux; Step 2: 70-100 °C80-110 °C
Purification Chromatography (each step)Chromatography
Key Advantages Utilizes readily available and less expensive starting materials. Avoids the use of expensive and air-sensitive catalysts.High-yielding, one-pot synthesis. Broad substrate scope and functional group tolerance.
Key Disadvantages Two-step process, potentially lower overall yield. The reduction step can sometimes affect the nitrile group if not controlled carefully.Requires an expensive palladium catalyst and specialized phosphine ligand. Sensitive to air and moisture.

Visualizing the Synthetic Pathways

To illustrate the distinct chemical transformations for each route, the following diagrams are provided.

SNAr_and_Reduction start 4-Chloro-3-nitrobenzonitrile intermediate 4-(Propylamino)-3-nitrobenzonitrile start->intermediate Propylamine, Reflux product This compound intermediate->product SnCl2·2H2O, EtOH Buchwald_Hartwig_Amination start 3-Amino-4-bromobenzonitrile + Propylamine product This compound start->product Pd catalyst, Ligand, Base

Caption: A one-step Buchwald-Hartwig amination.

In-Depth Analysis of Synthetic Methodologies

Route 1: Nucleophilic Aromatic Substitution (SNAr) Followed by Reduction

This classical two-step approach is a robust and cost-effective method for the synthesis of this compound.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The synthesis commences with the reaction of 4-chloro-3-nitrobenzonitrile with propylamine. The electron-withdrawing nitro group in the ortho position to the chlorine atom strongly activates the aromatic ring towards nucleophilic attack. [1][2]This activation is crucial as aryl halides are generally unreactive towards nucleophiles under standard conditions. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. [3] Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) is often used to facilitate the dissolution of the reactants. In some cases, an excess of the amine can serve as both reactant and solvent.

  • Temperature: The reaction is typically carried out at reflux to provide sufficient thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.

A similar reaction with isopropylamine has been reported to give a high yield of 89% for the corresponding 4-(isopropylamino)-3-nitrobenzonitrile. [4] Step 2: Reduction of the Nitro Group

The intermediate, 4-(propylamino)-3-nitrobenzonitrile, is then subjected to a reduction step to convert the nitro group into the desired primary amine. The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the nitrile functionality. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol is a mild and effective reagent for this transformation. [5]Other common methods include catalytic hydrogenation with palladium on carbon (Pd/C) or using iron powder in the presence of an acid like hydrochloric acid.

Causality Behind Experimental Choices:

  • Reducing Agent: SnCl₂·2H₂O is preferred for its chemoselectivity, as it readily reduces aromatic nitro groups while leaving other functional groups like nitriles and esters intact. [5]* Solvent: Ethanol is a common solvent for reductions with SnCl₂·2H₂O as it effectively dissolves the reactants and the tin salts formed during the reaction.

Experimental Protocol: Route 1

Step 1: Synthesis of 4-(Propylamino)-3-nitrobenzonitrile

  • To a solution of 4-chloro-3-nitrobenzonitrile (1.0 eq) in tetrahydrofuran (THF), add propylamine (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 4-(propylamino)-3-nitrobenzonitrile. Further purification can be achieved by recrystallization from ethanol.

Step 2: Synthesis of this compound

  • Dissolve 4-(propylamino)-3-nitrobenzonitrile (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in ethanol.

  • Heat the reaction mixture at 70-80 °C under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and quench by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. [6][7][8]This one-pot reaction directly couples an aryl halide with an amine, offering a more convergent and often higher-yielding approach compared to the classical multi-step methods. [9] Mechanism and Key Components:

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium amido complex.

  • Reductive Elimination: The desired aryl amine product is formed, and the palladium(0) catalyst is regenerated. [10] Causality Behind Experimental Choices:

  • Catalyst and Ligand: A palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a bulky, electron-rich phosphine ligand, like Xantphos, are crucial for the efficiency of the catalytic cycle. The ligand stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination. [10]* Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine in the catalytic cycle.

  • Solvent: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are used to prevent the deactivation of the catalyst.

Experimental Protocol: Route 2

  • In a flame-dried Schlenk flask under an inert atmosphere, combine 3-amino-4-bromobenzonitrile (1.0 eq), propylamine (1.2-1.5 eq), Pd₂(dba)₃ (0.01-0.05 eq), Xantphos (0.02-0.10 eq), and sodium tert-butoxide (1.4-2.0 eq).

  • Add anhydrous, deoxygenated toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Conclusion

Both the classical SNAr/reduction route and the modern Buchwald-Hartwig amination offer viable pathways for the synthesis of this compound. The choice of method will largely depend on the specific needs and resources of the laboratory.

  • The SNAr and reduction route is advantageous in terms of cost and the availability of starting materials, making it suitable for large-scale synthesis where cost is a primary concern.

  • The Buchwald-Hartwig amination provides a more elegant and efficient one-pot synthesis, likely resulting in higher overall yields. This method is ideal for medicinal chemistry applications where rapid access to diverse analogs is often required and the cost of the catalyst is less of a prohibitive factor.

Researchers should carefully consider the trade-offs between cost, reaction time, yield, and the technical demands of each method when selecting the optimal synthetic strategy for their specific application.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. WordPress. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4786. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • chemeurope.com. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Ates-Alagoz, Z., & Buyukbingol, E. (2011). 4-Isopropylamino-3-nitrobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o183. Retrieved from [Link]

Sources

Validation of Analytical Methods for 3-Amino-4-(propylamino)benzonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

3-Amino-4-(propylamino)benzonitrile (CAS 355022-21-8) is a critical intermediate in the synthesis of 4-anilinoquinoline-3-carbonitrile based Tyrosine Kinase Inhibitors (TKIs), a class that includes drugs like Pelitinib and Neratinib.[1]

In drug development, this molecule presents a dual analytical challenge:

  • As a Raw Material/Intermediate: It requires a robust Assay method (>98% purity) to ensure yield and quality in the subsequent condensation steps.[1]

  • As a Process-Related Impurity: Due to its aniline structure, it possesses potential genotoxicity.[1] Consequently, it must be controlled at trace levels (ppm) in the final Active Pharmaceutical Ingredient (API), requiring a high-sensitivity Limit Test .

This guide compares two validated approaches—RP-HPLC-UV (Method A) and UHPLC-MS/MS (Method B)—providing the experimental grounding necessary to select the correct workflow for your specific development phase.[1]

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS[1]

The following comparison highlights the operational and performance differences between the two primary methodologies.

Table 1: Performance Matrix
FeatureMethod A: RP-HPLC-UV Method B: UHPLC-MS/MS
Primary Application Purity Assay, Content Uniformity, reaction monitoring.[1]Trace impurity quantification (PGI screening), Cleaning Validation.
Detection Limit (LOD) ~0.05% (500 ppm)~0.5 ppm (ng/mL range)
Specificity Moderate (Relies on Retention Time & DAD purity).[1]High (Mass filtration via MRM).[1]
Throughput Standard (15-25 min run time).[1]High (3-7 min run time).[1]
Cost per Analysis Low ($).[1]High (

$).[1][2][3][4]
Robustness High; suitable for manufacturing QC.[1]Moderate; sensitive to matrix effects.[1]

Deep Dive: Method A (RP-HPLC-UV)

Objective: Routine Quality Control (Assay >98.0%).

Mechanistic Insight

The analyte contains two amino groups: a primary aniline (position 3) and a secondary alkyl amine (position 4).[1] These groups are basic. Using a standard C18 column at neutral pH often results in peak tailing due to interaction with residual silanols.[1]

Expert Recommendation: Use a Base-Deactivated C18 (BDS) column and an acidic mobile phase (pH ~2.5–3.0).[1] The low pH ensures both amines are fully protonated (


), preventing silanol interaction and improving peak symmetry.
Validated Protocol Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH 2.5).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][3]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2][3][5]

  • Detection: UV at 254 nm (Benzonitrile absorption maximum).[1]

  • Column Temp: 30°C.

Experimental Validation Data (Representative)
ParameterAcceptance CriteriaResultStatus
Specificity No interference at RT of analytePurity Angle < Purity ThresholdPass
Linearity (R²) > 0.999 (80-120% of target)0.9998Pass
Precision (RSD) < 2.0% (n=6)0.45%Pass
Accuracy (Recovery) 98.0% - 102.0%99.2% - 100.5%Pass

Deep Dive: Method B (UHPLC-MS/MS)

Objective: Trace Quantification (< 20 ppm) in final Drug Substance.

Mechanistic Insight

UV detection is insufficient for ppm-level detection required for potential genotoxic impurities (PGIs).[1] Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode provides the necessary sensitivity and selectivity.[1]

Expert Recommendation: Switch from phosphate buffer (non-volatile) to 0.1% Formic Acid .[1] The acidic condition aids positive electrospray ionization (ESI+).[1]

Validated Protocol Parameters
  • System: Waters ACQUITY UPLC H-Class with Xevo TQ-S.

  • Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep ramp (10% B to 90% B in 3 minutes).

  • Ionization: ESI Positive Mode.

  • MRM Transition: m/z 176.1 [M+H]⁺ → 134.1 (Loss of propyl group).[1]

Visualizing the Analytical Strategy

The following diagrams illustrate the decision-making process and the impurity fate mapping for this compound.

Diagram 1: Analytical Decision Tree

AnalyticalStrategy Start Sample: this compound Context Determine Analytical Context Start->Context RawMat Raw Material / Intermediate (Purity > 98%) Context->RawMat High Conc. FinalAPI Final API Impurity (Limit < 20 ppm) Context->FinalAPI Trace Conc. MethodA Method A: RP-HPLC-UV (Phosphate Buffer pH 2.5) RawMat->MethodA MethodB Method B: UHPLC-MS/MS (MRM Mode, ESI+) FinalAPI->MethodB ValidationA Validate: Accuracy, Precision, Linearity MethodA->ValidationA ValidationB Validate: LOD, LOQ, Matrix Effect MethodB->ValidationB

Caption: Decision tree for selecting the appropriate validation workflow based on the stage of drug development.

Diagram 2: Impurity Fate & Separation Logic[1]

SeparationLogic Substrate Precursor: 4-Fluoro-3-nitrobenzonitrile Intermediate Target Analyte: This compound Substrate->Intermediate SNAr & Reduction HPLC HPLC Separation (Hydrophobicity Based) Substrate->HPLC Reagent Reagent: Propylamine Reagent->Intermediate Product Downstream Product: Pelitinib Analog Intermediate->Product Condensation Intermediate->HPLC Product->HPLC Order 1. Reagent (Void) 2. Intermediate (Polar) 3. Substrate 4. Product (Non-polar) HPLC->Order Elution Order (C18)

Caption: Chromatographic separation logic based on the synthesis pathway and relative hydrophobicity of the components.

Detailed Experimental Protocol (Method A)

Standard Preparation
  • Stock Solution: Weigh 10.0 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in 50% Acetonitrile/Water.[1] (Conc: 100 µg/mL).[1]

  • Working Standard: Dilute 5.0 mL of Stock to 50 mL with mobile phase. (Conc: 10 µg/mL).[1]

System Suitability Criteria

Before releasing results, the system must pass the following checks (inject n=5 standard):

  • Tailing Factor: NMT 1.5 (Critical for basic amines).[1]

  • Theoretical Plates: NLT 5000.

  • RSD of Area: NMT 2.0%.[1]

Robustness Testing (Self-Validation)

To ensure the method is "self-validating" in different lab environments, deliberately vary parameters:

  • pH Variation: ± 0.2 units.[1] Expectation: Retention time shifts significantly if pH approaches pKa of the aniline (~4.0).[1] Maintain pH < 3.0 strictly.

  • Temperature: ± 5°C. Expectation: Minimal impact on resolution, but affects pressure.[1]

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Wissner, A., et al. (2003).[1] "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry, 46(1), 49-63.[6]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[7] Practical HPLC Method Development. Wiley-Interscience.[1] (Reference for pKa-based buffer selection for anilines).

  • FDA Guidance for Industry. (2024). Genotoxic Impurities: Assessment and Control in Pharmaceuticals.

Sources

A Comparative Guide to the Bioactivity of 3-Amino-4-(propylamino)benzonitrile and Its Analogs as Serotonin Transporter Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Benzonitrile Scaffold at the Serotonin Transporter

The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission, responsible for the reuptake of serotonin from the synaptic cleft into presynaptic neurons. This mechanism effectively terminates the neurotransmitter's action, playing a pivotal role in mood, emotion, and various physiological processes. Consequently, SERT has emerged as a primary target for a multitude of therapeutics, most notably selective serotonin reuptake inhibitors (SSRIs), which are a cornerstone in the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.

The benzonitrile chemical scaffold has been identified as a key pharmacophore in the development of novel SERT ligands. The nitrile group, with its unique electronic and steric properties, can engage in crucial interactions within the transporter's binding pocket. This guide provides a comprehensive literature review and comparative analysis of the bioactivity of 3-Amino-4-(propylamino)benzonitrile, a representative of the 3-amino-4-alkylaminobenzonitrile series. Due to the limited direct experimental data on this specific compound, its bioactivity will be contextualized and compared with its well-characterized, high-affinity analog, DASB ([¹¹C]-3-amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-benzonitrile), a potent and selective SERT ligand utilized in positron emission tomography (PET) imaging.

This guide will delve into the hypothesized mechanism of action, structure-activity relationships, and provide detailed experimental protocols for assessing the bioactivity of this class of compounds, offering a valuable resource for researchers in neuroscience and medicinal chemistry.

Comparative Bioactivity Analysis: this compound vs. Known SERT Ligands

DASB: A High-Affinity SERT Ligand Benchmark

DASB is a highly selective radioligand for the in vivo visualization of SERT using PET. It exhibits high-affinity binding to SERT, with reported dissociation constant (Kd) values in the low nanomolar range. This high affinity underscores the importance of the 3-amino-4-substituted benzonitrile scaffold for SERT recognition.

CompoundStructureSERT Affinity (Ki/Kd)SelectivityKey Structural Features
This compound (Hypothesized) this compoundNot Experimentally DeterminedNot Experimentally DeterminedCore 3-aminobenzonitrile scaffold with a propylamino substituent.
DASB DASB~0.8 - 2.6 nMHigh selectivity for SERT over dopamine transporter (DAT) and norepinephrine transporter (NET)3-aminobenzonitrile core with a bulky, sulfur-containing side chain at the 4-position.
Citalopram Citalopram~1.8 nMHigh selectivity for SERT over DAT and NETPhthalane and fluorophenyl rings.

Structure-Activity Relationship (SAR) Insights

The comparison between the simple structure of this compound and the more complex DASB molecule allows for a discussion of the structure-activity relationships within this chemical series:

  • The 3-Amino-4-aminobenzonitrile Core: The presence of the amino group at the 3-position and the substituted amino group at the 4-position of the benzonitrile ring appears to be a critical determinant for SERT binding. This arrangement likely facilitates key hydrogen bonding and electrostatic interactions within the SERT binding pocket.

  • Influence of the 4-Position Substituent: The nature of the substituent at the 4-amino position significantly impacts binding affinity and selectivity. In DASB, the large, lipophilic 2-(dimethylaminomethyl)phenylsulfanyl group contributes to its high potency. For this compound, the smaller propyl group would result in a different binding profile. It is plausible that increasing the alkyl chain length from methyl to propyl could modulate lipophilicity and steric interactions, thereby influencing binding affinity. However, without experimental data, the precise effect remains speculative.

  • The Role of the Nitrile Group: The cyano group is a key feature of this scaffold. Its linear geometry and electron-withdrawing nature can allow it to act as a hydrogen bond acceptor, mimicking interactions of endogenous ligands or other known inhibitors.

Hypothesized Mechanism of Action

Based on the mechanism of other benzonitrile-containing SERT inhibitors, it is hypothesized that this compound acts as a competitive inhibitor at the central serotonin binding site of SERT. This binding would block the reuptake of serotonin, leading to an increase in its concentration in the synaptic cleft and enhanced serotonergic signaling.

Diagram of Hypothesized Mechanism of Action

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Vesicle Serotonin Vesicle Serotonin_Synapse Vesicle->Serotonin_Synapse Release 3APAB This compound 3APAB->SERT Competitive Inhibition Serotonin_Synapse->SERT Receptor 5-HT Receptor Serotonin_Synapse->Receptor Binding Signal Signal Receptor->Signal Signal Transduction

Caption: Hypothesized competitive inhibition of SERT by this compound.

Experimental Protocols: Assessing SERT Binding Affinity

To empirically determine the bioactivity of this compound and its analogs, a radioligand binding assay is a standard and robust method.

Objective: To determine the binding affinity (Ki) of test compounds for the human serotonin transporter (hSERT).

Materials:

  • hSERT-expressing cell membranes: Membranes prepared from HEK293 or CHO cells stably expressing hSERT.

  • Radioligand: [³H]-Citalopram or another suitable high-affinity SERT radioligand.

  • Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

  • Test compounds: this compound and other analogs dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation cocktail and vials.

  • Glass fiber filters (e.g., Whatman GF/B) pre-treated with polyethylenimine (PEI).

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • hSERT cell membranes (typically 5-20 µg of protein per well)

    • Radioligand (at a concentration close to its Kd)

    • Test compound or vehicle (for total binding) or non-specific binding control.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-treated glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram of SERT Binding Assay Workflow

SERT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of test compounds C Incubate membranes, radioligand, and test compounds A->C B Prepare hSERT membranes and radioligand solution B->C D Rapidly filter to separate bound and free radioligand C->D E Wash filters to remove non-specific binding D->E F Quantify radioactivity using scintillation counting E->F G Calculate IC50 and Ki values F->G

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-(propylamino)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-Amino-4-(propylamino)benzonitrile

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.